molecular formula C3H6ClNO2 B555689 3-Chloro-L-alanine CAS No. 2731-73-9

3-Chloro-L-alanine

Cat. No.: B555689
CAS No.: 2731-73-9
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-REOHCLBHSA-N
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Description

3-chloro-L-alanine is a 3-chloroalanine that has R configutation at the chiral centre. It is a L-alanine derivative and a 3-chloroalanine. It is an enantiomer of a 3-chloro-D-alanine. It is a tautomer of a this compound zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336429
Record name 3-Chloro-L-alanine
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2731-73-9
Record name 3-Chloro-L-alanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Chloroalanine
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Record name 3-Chloro-L-alanine
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Record name CHLOROALANINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-Chloro-L-alanine from L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug development. Its utility stems from the presence of a reactive chlorine atom, which can be displaced by various nucleophiles to introduce diverse functionalities. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available chiral precursor, L-serine. Detailed experimental protocols, comparative quantitative data, and visualizations of key chemical and biochemical pathways are presented to aid researchers in their synthetic endeavors.

Synthetic Methodologies

Two principal methods have emerged as reliable and efficient for the conversion of L-serine to this compound: a two-step process involving esterification followed by chlorination with thionyl chloride, and a milder, one-step direct chlorination using N-chlorosuccinimide (NCS) and a thiourea catalyst.

Method 1: Two-Step Synthesis via L-Serine Methyl Ester Hydrochloride

This widely employed industrial method involves the initial protection of the carboxylic acid functionality of L-serine as a methyl ester, followed by the chlorination of the hydroxyl group using thionyl chloride. This approach is particularly effective for large-scale synthesis, offering high yields and purity of the final product, typically isolated as the methyl ester hydrochloride salt.[1]

Method 2: One-Step Direct Chlorination with N-Chlorosuccinimide and Thiourea

A more direct and milder approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a thiourea-based catalyst.[2] This method avoids the need for a separate esterification step and often proceeds under more gentle reaction conditions, making it an attractive alternative for laboratory-scale synthesis.[2]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data associated with the two primary synthetic methods, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Two-Step Synthesis of this compound Methyl Ester Hydrochloride [1][3]

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. EsterificationL-Serine, Thionyl ChlorideMethanol5-10 then 3848High (not specified)Not purified
2. ChlorinationL-Serine Methyl Ester HCl, Thionyl ChlorideChloroform32-59 (segmented)~1897.398.5

Table 2: One-Step Synthesis of this compound [2]

Thiourea DerivativeSolventTemperatureReaction Time (h)Yield (%)
N,N'-DimethylthioureaDioxaneRoom Temp274.0
N,N'-DimethylthioureaDichloromethaneRoom Temp286.0
N,N'-DimethylthioureaAcetonitrileRoom Temp289.0
ThioureaDichloromethaneRoom Temp277.0
1,1,3,3-TetramethylthioureaDichloromethaneRoom Temp283.0

Experimental Protocols

Method 1: Two-Step Synthesis of this compound Methyl Ester Hydrochloride[1]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Add L-serine to methanol in a suitable reaction vessel.

  • Cool the mixture to 5-10 °C.

  • Slowly add thionyl chloride dropwise to the cooled mixture.

  • After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.

  • Upon completion of the reaction, cool the mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride by centrifugation and dry the solid product. This crude product is used directly in the next step without further purification.

Step 2: Synthesis of this compound Methyl Ester Hydrochloride

  • Add the crude L-serine methyl ester hydrochloride to chloroform.

  • Add thionyl chloride dropwise while maintaining the temperature at approximately 38 °C.

  • Implement a segmented temperature control protocol:

    • 32 °C for 1 hour

    • 38 °C for 1 hour

    • 48 °C for 4 hours

    • 59 °C for 12 hours

  • After the reaction is complete, cool the mixture to 18 °C.

  • Add pure water to the reaction mixture to separate the layers.

  • Extract the aqueous phase twice with ice water.

  • Combine the aqueous phases containing the product.

  • Cool the combined aqueous solution to induce crystallization.

  • Isolate the white solid product by filter pressing and dry under vacuum to obtain this compound methyl ester hydrochloride.

Method 2: One-Step Synthesis of this compound[2]
  • In a four-neck flask, add L-serine (e.g., 50.0 g) and the chosen solvent (e.g., 200.0 g of dichloromethane).

  • Add the thiourea derivative (e.g., 23.0 g of N,N'-dimethylthiourea).

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add N-chlorosuccinimide (NCS) (e.g., 95.4 g) dropwise.

  • Maintain the reaction at room temperature for two hours after the addition of NCS is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.

  • Filter the solid product.

  • Wash the solid with a small amount of ethanol.

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G General Experimental Workflows for this compound Synthesis cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Step Synthesis L_Serine1 L-Serine Esterification Esterification (Thionyl Chloride, Methanol) L_Serine1->Esterification L_Serine_Me_HCl L-Serine Methyl Ester HCl Esterification->L_Serine_Me_HCl Chlorination1 Chlorination (Thionyl Chloride, Chloroform) L_Serine_Me_HCl->Chlorination1 Product1 This compound Methyl Ester HCl Chlorination1->Product1 L_Serine2 L-Serine Chlorination2 Direct Chlorination (NCS, Thiourea derivative, Solvent) L_Serine2->Chlorination2 Product2 This compound Chlorination2->Product2

Caption: Comparative workflows of the two primary synthetic routes to this compound from L-serine.

Signaling Pathway: Inhibition of Alanine Racemase

G Mechanism of Alanine Racemase Inhibition by this compound cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway PLP Pyridoxal-5'-phosphate (PLP) Active_Site Active Site Complex PLP->Active_Site Ala_Racemase Alanine Racemase Ala_Racemase->Active_Site Binding Binding to Active Site Active_Site->Binding Chloroalanine This compound Chloroalanine->Binding Elimination Enzyme-catalyzed Elimination of HCl Binding->Elimination Aminoacrylate Aminoacrylate Intermediate Elimination->Aminoacrylate Covalent_Adduct Covalent Adduct Formation (Michael Addition) Aminoacrylate->Covalent_Adduct Inactivated_Enzyme Inactivated Enzyme Covalent_Adduct->Inactivated_Enzyme

Caption: Mechanism-based inhibition of alanine racemase by this compound.

Signaling Pathway: Inhibition of Serine Palmitoyltransferase

G Inhibition of Sphingolipid Biosynthesis by this compound cluster_0 De Novo Sphingolipid Biosynthesis cluster_1 Inhibition L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Further_Steps Further Enzymatic Steps KDS->Further_Steps Sphingolipids Sphingolipids (e.g., Ceramides) Further_Steps->Sphingolipids Chloroalanine This compound (L-Serine Analog) Inhibition Irreversible Inhibition Chloroalanine->Inhibition Inhibition->SPT Inactivates

Caption: Inhibition of the initial step of sphingolipid biosynthesis by this compound.

References

The Unnatural Amino Acid 3-Chloro-L-alanine: A Technical Guide on its Discovery, History, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its mechanism of action as an inhibitor of essential bacterial enzymes, presents quantitative data on its biological activity, and provides detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development.

Introduction

This compound is a halogenated analog of the naturally occurring amino acid L-alanine, with a chlorine atom substituting a hydrogen on the beta-carbon.[1][2][3] This structural modification confers unique biological activities, most notably its function as a bacteriostatic agent.[4][5][6] Its primary mechanism of action involves the inhibition of several key bacterial enzymes, disrupting essential metabolic pathways necessary for survival.[4][5] This guide will delve into the scientific intricacies of this compound, from its initial discovery to its potential applications in antimicrobial research.

Discovery and History

Mechanism of Action: Enzyme Inhibition

The antimicrobial activity of this compound stems from its ability to inhibit several essential bacterial enzymes, primarily those involved in amino acid metabolism and cell wall biosynthesis.[4][5][13]

Alanine Racemase

A primary target of this compound is alanine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[14] D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. By inhibiting alanine racemase, this compound disrupts the supply of D-alanine, thereby compromising the integrity of the bacterial cell wall.[7][14]

The proposed mechanism of inhibition involves the formation of a covalent adduct with the PLP cofactor in the enzyme's active site. This effectively inactivates the enzyme and halts the production of D-alanine.

Alanine_Racemase_Inhibition cluster_bacterial_cell Bacterial Cell L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (PLP-dependent) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine Catalysis Inactive_Enzyme Inactive Alanine Racemase (Covalent Adduct) Alanine_Racemase->Inactive_Enzyme Forms Peptidoglycan_Synthesis Peptidoglycan Cell Wall Synthesis D_Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall 3_Chloro_L_alanine This compound 3_Chloro_L_alanine->Alanine_Racemase Inhibition

Inhibition of Alanine Racemase by this compound.

Other Enzymatic Targets

In addition to alanine racemase, this compound has been shown to inhibit other PLP-dependent enzymes, including:

  • Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine.[4][15]

  • Branched-chain Amino Acid Transaminase (Transaminase B): This enzyme plays a role in the metabolism of isoleucine and valine.[9]

  • L-aspartate-β-decarboxylase: This enzyme is involved in amino acid metabolism.[4]

The inhibition of these enzymes further contributes to the bacteriostatic effect of this compound by disrupting multiple metabolic pathways.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₃H₆ClNO₂
Molecular Weight 123.54 g/mol [2][16]
Appearance White, water-soluble solid[16]
Melting Point 166–167 °C[16]
CAS Number 2731-73-9[2]
Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

OrganismMIC (µg/mL)Reference
Escherichia coli (urinary tract isolates)All isolates were resistant to all investigated concentrations.[17]
Staphylococcus aureus (MRSA)BCDA MIC of wild-type was 300 µg/mL; an alr1 mutant showed a MIC of <50 µg/mL.[18]
Pseudomonas aeruginosaNo specific MIC values for this compound were found in the provided search results. However, related studies on other antimicrobial agents against P. aeruginosa show a wide range of MICs depending on the compound and strain.[19][20]

Note: The antimicrobial activity of this compound can be influenced by the specific bacterial strain and the growth medium used. For example, its effects on gram-negative bacteria can be antagonized by the presence of L-alanine and L-alanyl peptides.[21]

Enzyme Inhibition

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from L-serine. Below are two representative protocols.

Method 1: Using Thionyl Chloride [22]

This method involves a two-step process starting with the esterification of L-serine followed by chlorination.

  • Step 1: Synthesis of L-serine methyl ester hydrochloride

    • Add L-serine to a suitable first solvent (e.g., methanol).

    • Cool the mixture to 5-10 °C.

    • Slowly add thionyl chloride dropwise.

    • After the addition is complete, heat the reaction mixture to 38 °C and react for 48 hours.

    • Cool the reaction mixture to induce crystallization.

    • Isolate the L-serine methyl ester hydrochloride by centrifugation and drying.

  • Step 2: Synthesis of this compound methyl ester hydrochloride

    • Add the L-serine methyl ester hydrochloride to a second solvent (e.g., dichloromethane).

    • Add thionyl chloride dropwise, controlling the temperature in segments.

    • After the reaction is complete, cool the mixture to 15-25 °C.

    • Add water for layering and treat the aqueous phase to obtain the final product.

    • The reported total yield for this method is 89.7% with a purity of 93.1%.[22]

Method 2: Using N-Chlorosuccinimide (NCS) and Thiourea [23]

This method provides a direct conversion of L-serine to this compound under mild conditions.

  • Add 50.0 grams of L-serine, 200.0 grams of a solvent (e.g., acetonitrile or dichloromethane), and a thiourea derivative (e.g., 51.0 grams of N,N'-dimethylthiourea) to a reaction flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-chlorosuccinimide (e.g., 63.6 grams) dropwise under rapid stirring.

  • Continue the reaction for two hours.

  • Concentrate the solvent under reduced pressure.

  • Add ethanol (e.g., 220.0 g) and stir for 1 hour.

  • Filter the solid product, wash with a small amount of ethanol, and dry under vacuum.

  • This method has reported yields ranging from 74.0% to 89.0% depending on the specific reagents and solvents used.[23]

Synthesis_Workflow cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: NCS and Thiourea L_Serine_1 L-Serine Esterification Esterification with Thionyl Chloride & Methanol L_Serine_1->Esterification L_Serine_Ester L-Serine Methyl Ester HCl Esterification->L_Serine_Ester Chlorination_1 Chlorination with Thionyl Chloride L_Serine_Ester->Chlorination_1 3_CLA_Ester This compound Methyl Ester HCl Chlorination_1->3_CLA_Ester L_Serine_2 L-Serine Chlorination_2 Direct Chlorination with NCS and Thiourea L_Serine_2->Chlorination_2 3_CLA This compound Chlorination_2->3_CLA MIC_Workflow Start Start Prepare_Stock Prepare 2x Antimicrobial Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions of Antimicrobial Prepare_Stock->Serial_Dilution Prepare_Plate Prepare 96-well Plate with Broth Prepare_Plate->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

An In-depth Technical Guide to 3-Chloro-L-alanine: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 3-Chloro-L-alanine, a halogenated unnatural amino acid. The information presented is intended to support research and development efforts in medicinal chemistry, biochemistry, and drug discovery.

Chemical Properties and Structure

This compound, with the IUPAC name (2R)-2-amino-3-chloropropanoic acid, is a derivative of the proteinogenic amino acid L-alanine.[1] It is a white, water-soluble crystalline solid.[2][3] The presence of a chlorine atom in place of a hydrogen on the beta-carbon significantly influences its chemical reactivity and biological function, making it a valuable tool in biochemical research.[2]

Chemical Structure

The structure of this compound is characterized by a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a chloromethyl group. The "L" configuration at the chiral center corresponds to an (R) configuration according to the Cahn-Ingold-Prelog priority rules.[1]

Caption: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃H₆ClNO₂[1][2][3]
Molecular Weight 123.54 g/mol [1][2][3]
Melting Point 156-157 °C[2][4]
Boiling Point 243.6 °C at 760 mmHg[2]
Solubility Soluble in water.[3][5] Insoluble in DMSO and Ethanol.[6]
CAS Number 2731-73-9[1][2][7]
Appearance White crystalline solid[2][3]

Experimental Protocols

Synthesis of this compound from L-Serine

A common and economically viable method for the synthesis of this compound is the chlorination of L-serine. One modern approach utilizes N-chlorosuccinimide (NCS) in the presence of thiourea, which allows for the direct conversion of the primary alcohol in serine to an alkyl chloride under mild conditions.[8][9] This method offers high yields and the potential to recycle the succinimide byproduct.[9]

Materials:

  • L-Serine

  • N,N'-dimethylthiourea

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (solvent)

  • Ethanol

  • 500 mL four-neck flask

  • Stirring apparatus

  • Apparatus for concentration under reduced pressure (e.g., rotary evaporator)

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Reaction Setup: To a 500 mL four-neck flask, add 50.0 g of L-serine, 200.0 g of dichloromethane, and 23.0 g of N,N'-dimethylthiourea.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of NCS: While stirring rapidly, add 95.4 g of N-chlorosuccinimide dropwise.

  • Reaction: Maintain the reaction for two hours after the addition of NCS is complete.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane solvent.

  • Precipitation and Washing: Add 220.0 g of ethanol to the residue and stir for 1 hour. Filter the resulting solid. Wash the solid with a small amount of ethanol.

  • Drying: Dry the solid product in a vacuum oven to yield this compound. A reported yield for a similar procedure is 86.0%.[8]

G cluster_workflow Synthesis Workflow start Combine L-Serine, Dichloromethane, and N,N'-dimethylthiourea stir1 Stir at room temperature for 30 minutes start->stir1 add_ncs Dropwise addition of N-chlorosuccinimide (NCS) stir1->add_ncs react React for 2 hours add_ncs->react concentrate Concentrate under reduced pressure react->concentrate precipitate Add Ethanol and stir for 1 hour concentrate->precipitate filter_wash Filter and wash solid with Ethanol precipitate->filter_wash dry Vacuum dry the product filter_wash->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Other documented synthetic routes include the reaction of L-serine with thionyl chloride, which typically involves a two-step process of esterification followed by chlorination.[9][10]

Biological Activity and Mechanism of Action

This compound is recognized as a bacteriostatic amino acid analog.[11][12] Its antimicrobial properties stem from its ability to inhibit several key bacterial enzymes involved in amino acid metabolism.

Enzyme Inhibition:

The primary target of this compound is alanine racemase , an enzyme crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan.[11][13][14] By inactivating alanine racemase, this compound disrupts cell wall synthesis, leading to inhibition of bacterial growth.[13]

In addition to alanine racemase, this compound has been shown to inhibit other enzymes, including:

  • Threonine deaminase[9][11][12]

  • Branched-chain amino acid transaminase (Transaminase B)[11]

  • Alanine aminotransferase (ALAT)[9]

  • D-glutamate-D-alanine transaminase[13]

The inhibition of these enzymes disrupts various metabolic pathways, contributing to the bacteriostatic effect of the compound.[11] For example, the inhibition of transaminase B is responsible for the requirement of isoleucine and valine for the growth of Escherichia coli in the presence of β-Chloro-L-alanine.[11]

cluster_pathway Mechanism of Action BCA This compound AR Alanine Racemase BCA->AR Inhibits D_Ala D-Alanine AR->D_Ala Produces L_Ala L-Alanine L_Ala->AR Substrate CellWall Bacterial Cell Wall (Peptidoglycan) D_Ala->CellWall Essential Component Growth Bacterial Growth CellWall->Growth Required for

Caption: Inhibition of Alanine Racemase by this compound.

References

The Disruptive Influence of 3-Chloro-L-alanine on Core Biochemical Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the multifaceted impact of 3-Chloro-L-alanine on key biochemical pathways. This whitepaper provides an in-depth analysis of the inhibitory mechanisms of this potent amino acid analog, offering critical insights for studies in enzymology, metabolic diseases, and antimicrobial drug discovery.

This compound, a synthetic analog of L-alanine, is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.[1][2][3] Its ability to selectively target and disrupt essential enzymatic processes has made it a valuable tool for biochemical research. This guide synthesizes the current understanding of its primary targets and the downstream metabolic consequences of their inhibition.

Core Targets and Inhibitory Mechanisms

This compound primarily exerts its effects through the irreversible or reversible inhibition of a range of PLP-dependent enzymes. The core targets identified and discussed in this guide include:

  • Alanine Racemase: A key enzyme in bacteria responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall.[4][5] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.[3] this compound acts as a time-dependent inactivator of alanine racemase.[4]

  • Alanine Aminotransferase (ALAT): A crucial enzyme in both prokaryotic and eukaryotic amino acid metabolism, catalyzing the reversible transamination of alanine and α-ketoglutarate to pyruvate and glutamate.[3] Inhibition of ALAT can have significant effects on cellular metabolism and has been explored as a strategy in cancer therapy research.[3]

  • Threonine Deaminase: An enzyme involved in the biosynthesis of isoleucine.[1][2][6] Its inhibition by this compound can lead to a deficiency in this essential amino acid.

  • Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is vital for the metabolism of branched-chain amino acids (isoleucine, leucine, and valine).[1] Irreversible inactivation of Transaminase B by this compound contributes to the requirement for isoleucine and valine in the growth medium of affected bacteria.[6]

  • L-Aspartate-β-decarboxylase: An enzyme involved in amino acid metabolism.[1]

  • Tryptophan Synthase: This enzyme catalyzes the final two steps in the biosynthesis of tryptophan. This compound can act as a substrate for the β-subunit, leading to the formation of the same products as L-serine, albeit less efficiently.[7]

Quantitative Analysis of Enzyme Inhibition

Understanding the potency and kinetics of inhibition is paramount for any researcher utilizing this compound. While specific Ki and IC50 values for this compound are not always readily available in the literature for all target enzymes, this guide compiles known quantitative data and provides detailed experimental protocols for their determination.

Enzyme TargetOrganism/SystemInhibition TypeQuantitative DataReference(s)
Alanine RacemaseEscherichia coliTime-dependent inactivationNot specified[4]
Alanine Aminotransferase (ALAT)Not specifiedInhibitorNot specified
Threonine DeaminaseSalmonella typhimuriumReversibleNot specified[6]
Transaminase BSalmonella typhimuriumIrreversibleNot specified[6]
Alanine-Valine TransaminaseEscherichia coli K-12ReversibleNot specified[8]

Note: The lack of specific, consistently reported quantitative values highlights a key area for future research. The experimental protocols provided in this guide are intended to empower researchers to fill these knowledge gaps.

Experimental Protocols

This technical guide offers detailed methodologies for key experiments to assess the impact of this compound on its target enzymes.

Protocol 1: Determination of Kinetic Constants for Alanine Racemase Inhibition

This protocol is adapted from established methods for assaying alanine racemase activity and determining inhibitor kinetics.[9][10]

Objective: To determine the kinetic parameters (e.g., Ki, kinact) of alanine racemase inhibition by this compound.

Principle: The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction. The production of NADH in the L-ADH reaction is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified alanine racemase

  • This compound

  • D-alanine

  • L-alanine dehydrogenase (L-ADH)

  • NAD+

  • Tricine buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction cocktail containing 100 mM Tris-Tricine buffer, 1 mM NAD+, and 0.03 units/ml L-alanine dehydrogenase.

  • Inhibitor Incubation: Incubate varying concentrations of this compound (e.g., 0.01 to 1 mM) with a fixed concentration of alanine racemase (e.g., 12 nM) for different time intervals to assess time-dependent inactivation.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of D-alanine (e.g., 0.5 to 2.5 mM).

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor and substrate concentration.

    • For time-dependent inactivation, plot the natural log of the remaining enzyme activity versus the pre-incubation time to determine the apparent inactivation rate constant (kobs).

    • Plot kobs versus the inhibitor concentration to determine the inactivation rate constant (kinact) and the dissociation constant (KI).

    • For reversible inhibition, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the type of inhibition and the inhibition constant (Ki).

Protocol 2: IC50 Determination for Alanine Aminotransferase (ALAT) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ALAT.

Principle: The activity of ALAT is measured by a coupled enzyme assay where the pyruvate produced is used by lactate dehydrogenase (LDH), leading to the oxidation of NADH, which is monitored at 340 nm.

Materials:

  • Purified or cellular extract containing ALAT

  • This compound

  • L-alanine

  • α-ketoglutarate

  • Lactate dehydrogenase (LDH)

  • NADH

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, L-alanine, α-ketoglutarate, NADH, and LDH.

  • Inhibitor Addition: Add a range of concentrations of this compound to the reaction wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the ALAT-containing sample.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clear visual representation of the complex biochemical interactions, this guide includes diagrams generated using Graphviz (DOT language).

Inhibition_of_Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala_Ligase D-Alanine->D-Ala-D-Ala_Ligase UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid_II_Cycle Lipid_II_Cycle UDP-NAM-pentapeptide->Lipid_II_Cycle Transport across membrane This compound This compound This compound->Alanine_Racemase Inhibition Alanine_Racemase->D-Alanine D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala_Ligase->D-Ala-D-Ala UDP-NAM-tripeptide UDP-NAM-tripeptide D-Ala-D-Ala->UDP-NAM-tripeptide Addition to precursor UDP-NAM-tripeptide->UDP-NAM-pentapeptide Peptidoglycan Peptidoglycan Lipid_II_Cycle->Peptidoglycan Incorporation

Inhibition of Bacterial Peptidoglycan Synthesis by this compound.

Amino_Acid_Metabolism_Inhibition cluster_alanine_metabolism Alanine Metabolism cluster_bcaa_metabolism Branched-Chain Amino Acid Metabolism cluster_threonine_metabolism Threonine Metabolism This compound This compound ALAT Alanine Aminotransferase This compound->ALAT Inhibition Transaminase_B Branched-Chain Amino Acid Transaminase This compound->Transaminase_B Inhibition Threonine_Deaminase Threonine Deaminase This compound->Threonine_Deaminase Inhibition L-Alanine L-Alanine L-Alanine->ALAT Pyruvate Pyruvate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->ALAT L-Glutamate L-Glutamate ALAT->Pyruvate ALAT->L-Glutamate Isoleucine Isoleucine Isoleucine->Transaminase_B Valine Valine Valine->Transaminase_B alpha-Keto_Acids alpha-Keto_Acids Transaminase_B->alpha-Keto_Acids L-Threonine L-Threonine L-Threonine->Threonine_Deaminase alpha-Ketobutyrate alpha-Ketobutyrate Threonine_Deaminase->alpha-Ketobutyrate

Overview of Amino Acid Metabolism Pathways Inhibited by this compound.

Experimental_Workflow_Ki_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NAD+, L-ADH) Incubate_Enzyme_Inhibitor Pre-incubate Alanine Racemase with this compound Prepare_Reaction_Mixture->Incubate_Enzyme_Inhibitor Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of this compound Prepare_Inhibitor_Dilutions->Incubate_Enzyme_Inhibitor Prepare_Substrate_Dilutions Prepare Serial Dilutions of D-alanine Initiate_Reaction Initiate Reaction with D-alanine Prepare_Substrate_Dilutions->Initiate_Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Initial_Velocities Calculate Initial Velocities Monitor_Absorbance->Calculate_Initial_Velocities Plot_Kobs Plot ln(Activity) vs. Time to get k_obs Calculate_Initial_Velocities->Plot_Kobs Plot_Ki Generate Lineweaver-Burk Plots Calculate_Initial_Velocities->Plot_Ki Determine_Parameters Determine kinact/KI and Ki Plot_Kobs->Determine_Parameters Plot_Ki->Determine_Parameters

Experimental Workflow for Determining Kinetic Inhibition Constants.

Conclusion

This compound remains a powerful tool for probing the intricacies of amino acid metabolism and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, consolidating key information on its biochemical targets, inhibitory mechanisms, and the experimental approaches necessary for its effective utilization in the laboratory. The provided protocols and pathway diagrams serve as a starting point for further investigation into the complex and significant effects of this potent enzyme inhibitor.

Contact:

References

3-Chloro-L-alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Unnatural Amino Acid Analog: Synthesis, Mechanism of Action, and Therapeutic Potential

Introduction

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic, unnatural amino acid analog of L-alanine.[1][2] Its structure is characterized by the substitution of a hydrogen atom on the β-carbon of alanine with a chlorine atom.[2] This seemingly simple modification imbues 3-Cl-L-Ala with unique chemical properties that make it a potent inhibitor of several key enzymes, positioning it as a valuable tool in biochemical research and a promising candidate for therapeutic development, particularly in the fields of bacteriology and oncology.[2] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, mechanism of action, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a white, water-soluble solid.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₃H₆ClNO₂[1][2]
Molar Mass 123.54 g/mol [1][2]
Appearance White crystalline powder[2]
Melting Point ~205 °C (with decomposition)[2]
Solubility Soluble in water[2][3]
IUPAC Name (2R)-2-amino-3-chloropropanoic acid[1]
CAS Number 2731-73-9[1]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the chlorination of L-serine.[3] This process typically involves the use of a chlorinating agent to replace the hydroxyl group of L-serine with a chlorine atom.

Experimental Protocol: Synthesis from L-serine

This protocol is a representative example of the synthesis of this compound.

Materials:

  • L-serine

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • N,N'-dimethylthiourea

  • N-chlorosuccinimide (NCS)

  • Ethanol

Procedure:

  • Esterification of L-serine:

    • Suspend L-serine in methanol.

    • Cool the suspension to 5-10 °C.

    • Slowly add thionyl chloride dropwise while maintaining the temperature.

    • After the addition is complete, warm the reaction mixture to 38 °C and stir for 48 hours.

    • Cool the mixture to induce crystallization of L-serine methyl ester hydrochloride.

    • Collect the crystals by filtration and dry under vacuum.

  • Chlorination of L-serine methyl ester hydrochloride:

    • Dissolve the L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add N,N'-dimethylthiourea to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Under rapid stirring, add N-chlorosuccinimide (NCS) dropwise.

    • Continue stirring for two hours after the addition is complete.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add ethanol to the residue and stir for one hour to precipitate the product.

    • Filter the solid, wash with a small amount of ethanol, and dry under vacuum to obtain this compound.

G cluster_synthesis Synthesis of this compound L_serine L-Serine esterification Esterification (Methanol, Thionyl Chloride) L_serine->esterification L_serine_ester L-Serine Methyl Ester Hydrochloride esterification->L_serine_ester chlorination Chlorination (Dichloromethane, N,N'-dimethylthiourea, NCS) L_serine_ester->chlorination product This compound chlorination->product

Synthesis workflow for this compound.

Mechanism of Action: Enzyme Inhibition

This compound exerts its biological effects primarily by acting as an inhibitor of a range of pyridoxal-5'-phosphate (PLP)-dependent enzymes that are crucial for amino acid metabolism in both prokaryotic and eukaryotic cells.

Key Enzyme Targets and Quantitative Inhibition Data
Target EnzymeOrganism/Cell LineInhibition TypeKi/IC50 ValueReference(s)
Alanine Racemase Escherichia coli, Bacillus subtilisIrreversibleNot specified (90-95% inhibition)[4]
Alanine Aminotransferase (ALAT) Lung Carcinoma CellsCompetitiveNot specified[5]
Threonine Deaminase Salmonella typhimuriumReversibleNot specified[6]
Branched-chain Amino Acid Transaminase (Transaminase B) Escherichia coliIrreversibleNot specified[6]
Alanine-valine transaminase (Transaminase C) Escherichia coli K-12ReversibleNot specified[7]
L-aspartate-β-decarboxylase --Not specified[6]
O-acetylserine sulfhydrylase --Not specified[6]

Note: Specific Ki and IC50 values for this compound are not consistently reported across the literature. The table reflects the available information.

Experimental Protocol: Alanine Aminotransferase (ALT) Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on ALT activity.

Materials:

  • Purified Alanine Aminotransferase (ALT)

  • This compound (inhibitor)

  • L-alanine (substrate)

  • α-ketoglutarate (co-substrate)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, α-ketoglutarate, LDH, and NADH at their final desired concentrations.

  • Prepare Inhibitor and Substrate Solutions: Prepare serial dilutions of this compound. Prepare a stock solution of L-alanine.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Varying concentrations of this compound

    • Purified ALT enzyme

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the L-alanine solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode). The rate of NADH oxidation is proportional to the ALT activity.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Plot V₀ against the inhibitor concentration to determine the IC50 value. To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-alanine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

G cluster_assay ALT Inhibition Assay Workflow prep_reagents Prepare Reagents (Buffer, α-KG, LDH, NADH) setup_plate Set up 96-well plate (Buffer, 3-Cl-L-Ala, ALT) prep_reagents->setup_plate prep_inhibitor Prepare 3-Cl-L-Ala (Serial Dilutions) prep_inhibitor->setup_plate prep_substrate Prepare L-alanine initiate_reaction Initiate Reaction (Add L-alanine) prep_substrate->initiate_reaction pre_incubate Pre-incubate (37°C, 10-15 min) setup_plate->pre_incubate pre_incubate->initiate_reaction kinetic_read Kinetic Read (Absorbance at 340 nm) initiate_reaction->kinetic_read data_analysis Data Analysis (Calculate V₀, IC50, Ki) kinetic_read->data_analysis

Workflow for an ALT inhibition assay.

Applications in Research and Drug Development

Antibacterial Agent

This compound exhibits bacteriostatic properties by inhibiting essential enzymes in bacterial metabolic pathways. Its primary target in bacteria is alanine racemase, an enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is a crucial component of the peptidoglycan layer of the bacterial cell wall. Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial growth inhibition.[4]

Cancer Therapy

Recent research has highlighted the potential of this compound as an anti-cancer agent. Its mechanism in this context revolves around the inhibition of alanine aminotransferase (ALAT).[5] Cancer cells often exhibit altered metabolic pathways, including an increased reliance on glycolysis (the Warburg effect). By inhibiting ALAT, this compound disrupts amino acid metabolism and cellular energy production, leading to a cascade of events that can induce cancer cell death.

Signaling Pathway of this compound in Cancer Cells:

The inhibition of ALAT by this compound in cancer cells triggers a metabolic crisis, characterized by a decrease in ATP production. This energy deficit leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates downstream signaling cascades that can ultimately lead to apoptosis.

G cluster_pathway Signaling Pathway of 3-Cl-L-Ala in Cancer Cells cla This compound alat Alanine Aminotransferase (ALAT) cla->alat inhibits energy_deficit Energy Deficit (↓ ATP) alat->energy_deficit leads to ampk AMPK Activation energy_deficit->ampk erk ERK Pathway ampk->erk p38 p38 MAPK Pathway ampk->p38 apoptosis Apoptosis erk->apoptosis p38->apoptosis bcl2 ↓ Bcl-2 apoptosis->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c promotes caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases caspases->apoptosis executes

3-Cl-L-Ala induced signaling in cancer cells.

The activation of AMPK can modulate the activity of other signaling pathways, such as the ERK and p38 MAPK pathways, which are involved in cell survival and apoptosis.[8] The pro-apoptotic effects of this compound are mediated through the intrinsic apoptosis pathway, which involves the mitochondria. This is characterized by a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][5] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to programmed cell death.[9][10]

Metabolism and Toxicity

Conclusion

This compound is a versatile unnatural amino acid analog with significant potential in both basic research and therapeutic development. Its ability to potently and, in some cases, irreversibly inhibit key metabolic enzymes makes it a powerful tool for studying cellular metabolism and for developing novel antibacterial and anticancer agents. The detailed understanding of its mechanism of action, particularly the downstream signaling consequences of its enzymatic inhibition, opens up new avenues for targeted drug design. Further research into its in vivo efficacy, metabolic fate, and toxicological profile is warranted to fully realize its therapeutic potential. This guide provides a solid foundation of knowledge and practical protocols to aid researchers in their exploration of this fascinating molecule.

References

An In-depth Technical Guide to the Enzymatic Degradation of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine, a halogenated unnatural amino acid, is of significant interest in biochemical and pharmaceutical research due to its role as an inhibitor of various pyridoxal 5'-phosphate (PLP) dependent enzymes. However, the enzymatic degradation of this compound is a critical aspect of its metabolism and potential therapeutic applications. This technical guide provides a comprehensive overview of the enzymatic pathways involved in the breakdown of this compound, with a focus on the key enzymes, their mechanisms of action, and relevant kinetic data. Detailed experimental protocols for assessing enzymatic activity and diagrams of the degradation pathway are also presented to facilitate further research in this area.

Introduction

This compound (β-Chloro-L-alanine) is a structural analog of the natural amino acid L-alanine, where a chlorine atom replaces a hydrogen on the β-carbon. This substitution imparts unique chemical properties, making it a potent inhibitor of several enzymes involved in amino acid metabolism, such as alanine racemase and various transaminases.[1][2] Understanding the enzymatic processes that lead to its degradation is crucial for elucidating its metabolic fate, potential toxicity, and for the design of novel therapeutic strategies. This guide focuses on the primary enzymatic routes for this compound catabolism.

Key Enzymes in this compound Degradation

While this compound is known to inhibit a range of enzymes, its degradation is primarily catalyzed by enzymes capable of β-elimination reactions. The most well-characterized enzyme in this regard is Tryptophanase .

Tryptophanase (EC 4.1.99.1)

Tryptophanase from Escherichia coli has been shown to be highly effective in degrading this compound. It catalyzes an α,β-elimination reaction, yielding pyruvate, ammonia, and chloride ions.[3][4]

Reaction:

ClCH₂(NH₂)CHCOOH + H₂O → CH₃COCOOH + NH₃ + HCl

This reaction proceeds via a pyridoxal 5'-phosphate (PLP) dependent mechanism, which is detailed in the signaling pathways section.

Quantitative Data on Enzymatic Degradation

The following table summarizes the available kinetic parameters for the enzymatic degradation of this compound.

EnzymeSubstrateOrganismK_m_ (mM)V_max_ (relative to L-tryptophan)k_cat_ (s⁻¹)Citation(s)
TryptophanaseThis compoundEscherichia coli1.27xNot Reported[3]

Note: Further research is required to determine the absolute V_max_ and k_cat_ values.

Experimental Protocols

Assay for Tryptophanase Activity with this compound

This protocol is adapted from the methods referenced for determining pyruvate and ammonia formation.[3]

Principle:

The degradation of this compound by tryptophanase is quantified by measuring the rate of formation of two of its products: pyruvate and ammonia. Pyruvate can be measured spectrophotometrically through a coupled reaction with lactate dehydrogenase (LDH) and NADH. Ammonia can be quantified using Nessler's reagent.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • This compound solution (substrate, various concentrations for kinetic analysis)

  • Purified Tryptophanase apoenzyme

  • Lactate dehydrogenase (LDH)

  • NADH (0.2 mM)

  • Tricarboxylic acid (TCA) solution (10%)

  • Nessler's reagent

Procedure for Pyruvate Determination (Coupled Enzyme Assay):

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, PLP, NADH, and LDH.

  • Add the purified tryptophanase apoenzyme and incubate for a few minutes to allow for holoenzyme formation.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance at 340 nm as a function of time, which corresponds to the oxidation of NADH during the reduction of pyruvate to lactate by LDH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Procedure for Ammonia Determination (Nessler's Method):

  • Set up the enzymatic reaction as described above (steps 1-3).

  • At various time points, stop the reaction by adding TCA solution.

  • Centrifuge to pellet the precipitated protein.

  • To an aliquot of the supernatant, add Nessler's reagent.

  • Measure the absorbance at 425 nm.

  • Determine the ammonia concentration using a standard curve prepared with ammonium chloride.

Signaling Pathways and Experimental Workflows

Enzymatic Degradation of this compound by Tryptophanase

The degradation of this compound by tryptophanase follows a classic PLP-dependent β-elimination mechanism.

degradation_pathway cluster_enzyme Tryptophanase Active Site cluster_substrates_products Substrates & Products PLP_Lys Internal Aldimine (PLP-Lysine) PLP_Ala External Aldimine (PLP-3-Cl-Ala) PLP_Lys->PLP_Ala + this compound - Lysine Quinonoid Quinonoid Intermediate PLP_Ala->Quinonoid - H+ Aminoacrylate Aminoacrylate Intermediate Quinonoid->Aminoacrylate - Cl- Product3 Chloride Quinonoid->Product3 PLP_Pyruvate PLP-Pyruvate Adduct Aminoacrylate->PLP_Pyruvate + H2O PMP Pyridoxamine Phosphate (PMP) PLP_Pyruvate->PMP - Pyruvate Product1 Pyruvate PLP_Pyruvate->Product1 PMP->PLP_Lys + H2O - NH3 Product2 Ammonia PMP->Product2 Substrate This compound Substrate->PLP_Lys

Enzymatic degradation of this compound by Tryptophanase.
Experimental Workflow for Kinetic Analysis

The following workflow outlines the steps for determining the kinetic parameters of an enzyme that degrades this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup (Buffer, PLP, Enzyme) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (Varying [3-Cl-Ala]) Reaction_Initiation Initiate with Substrate Substrate_Prep->Reaction_Initiation Reaction_Setup->Reaction_Initiation Data_Collection Monitor Product Formation (e.g., Pyruvate via NADH depletion) Reaction_Initiation->Data_Collection Initial_Rates Calculate Initial Velocities (v₀) Data_Collection->Initial_Rates Michaelis_Menten Michaelis-Menten Plot (v₀ vs. [S]) Initial_Rates->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Initial_Rates->Lineweaver_Burk Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters Lineweaver_Burk->Kinetic_Parameters

Workflow for the kinetic analysis of this compound degradation.

Broader Implications and Future Directions

The degradation of this compound by enzymes with broad substrate specificities, such as tryptophanase, highlights a potential detoxification pathway in microorganisms. Further research should focus on:

  • Identifying and characterizing other enzymes capable of degrading this compound, particularly from organisms known for their dehalogenation capabilities, such as Pseudomonas species. While some studies have focused on the degradation of other chlorinated compounds by Pseudomonas, the specific enzymes acting on this compound remain to be fully elucidated.

  • Determining the complete metabolic pathway of this compound breakdown and its integration with central metabolism.

  • Investigating the in vivo relevance of this degradation pathway in different organisms and its impact on the efficacy of this compound-based therapeutic agents.

This technical guide provides a foundational understanding of the enzymatic degradation of this compound, offering valuable insights and methodologies for researchers in the field. The provided data and protocols serve as a starting point for more in-depth investigations into the metabolism of this important halogenated amino acid.

References

Unveiling the Gateway: A Technical Guide to 3-Chloro-L-alanine Cellular Uptake in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine (3-Cl-Ala), a halogenated derivative of the amino acid L-alanine, has garnered interest for its potential as an antimicrobial agent due to its ability to inhibit essential bacterial enzymes. A comprehensive understanding of its mechanism of cellular uptake is paramount for the rational design of more potent antibacterial drugs and for overcoming potential resistance mechanisms. This technical guide synthesizes the current understanding of 3-Cl-Ala transport in bacteria, which is inferred from studies of its structural analog, L-alanine. We provide a detailed overview of the putative transport systems, quantitative kinetic data for related amino acids, comprehensive experimental protocols to elucidate the specific uptake mechanism of 3-Cl-Ala, and a discussion of the regulatory networks that may govern its entry into the bacterial cell.

Inferred Cellular Uptake Mechanism of this compound

Direct studies on the specific transport mechanism of this compound in bacteria are not extensively documented in publicly available literature. However, based on its structural similarity to L-alanine, it is strongly hypothesized that 3-Cl-Ala is transported into bacterial cells via the endogenous amino acid transport systems, primarily those responsible for L-alanine uptake.

In bacteria such as Escherichia coli, the transport of L-alanine is mediated by multiple systems, ensuring a steady supply of this crucial building block for protein and cell wall synthesis. The primary candidates for 3-Cl-Ala uptake are the L-alanine-specific transporters and the branched-chain amino acid transport systems, which are known to have a broader substrate specificity.

Putative Transport Systems

Two main transport systems in E. coli are implicated in the uptake of L-alanine and, by extension, 3-Cl-Ala:

  • The L-Alanine-Threonine-Serine (LIV-II/ALT) System: This is considered a major transport system for L-alanine. It is a binding protein-dependent ABC transporter.

  • The Leucine-Isoleucine-Valine (LIV-I) System: While primarily responsible for the transport of branched-chain amino acids, the LIV-I system in E. coli has been shown to also transport L-alanine.[1]

The existence of at least two transport systems for L-alanine in E. coli has been demonstrated through kinetic studies, which revealed biphasic uptake kinetics.[1] One system serves mainly for glycine, D-alanine, and D-serine, while the second is more specific for L-alanine.[1]

Quantitative Data on Related Amino Acid Transport

While specific kinetic data for 3-Cl-Ala transport is not available, the kinetic parameters for L-alanine and glycine in E. coli provide a valuable reference point for designing experiments and for understanding the potential affinity of the transporters for 3-Cl-Ala.

Amino AcidBacterial SpeciesTransport SystemKm (µM)Vmax (nmol/min/mg dry weight)Reference
L-AlanineEscherichia coliSystem 1~2Not Reported[1]
L-AlanineEscherichia coliSystem 2~27Not Reported[1]
GlycineEscherichia coliMajor System~4Not Reported[1]
GlycineEscherichia coliMinor System~70-100Not Reported[1]

Table 1: Kinetic Parameters of Alanine and Glycine Transport in Escherichia coli

Experimental Protocols

To definitively determine the cellular uptake mechanism of this compound, a series of well-established experimental protocols can be employed.

General Amino Acid Uptake Assay

This protocol provides a framework for measuring the uptake of a radiolabeled or stable-isotope-labeled substrate into bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Appropriate growth medium (e.g., M9 minimal medium)

  • Radiolabeled [14C]-3-Chloro-L-alanine or stable isotope-labeled this compound (e.g., with 13C or 15N)

  • Unlabeled this compound and other amino acids (for competition assays)

  • Washing buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

  • Scintillation fluid (for radiolabeled substrate)

  • Liquid scintillation counter or LC-MS/MS instrument

  • Glass fiber filters (0.45 µm pore size)

  • Filtration apparatus

Procedure:

  • Cell Culture: Grow the bacterial strain to the mid-exponential phase in the chosen medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with washing buffer, and resuspend them in the same buffer to a specific cell density (e.g., OD600 of 0.5).

  • Uptake Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the uptake by adding the labeled 3-Cl-Ala to a final concentration.

  • Time Course: At specific time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension.

  • Uptake Termination: Immediately filter the aliquot through a glass fiber filter and wash the filter rapidly with ice-cold washing buffer to remove extracellular substrate.

  • Quantification:

    • For radiolabeled substrate, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For stable isotope-labeled substrate, extract the intracellular metabolites from the cells on the filter and analyze the concentration of the labeled 3-Cl-Ala using LC-MS/MS.

  • Data Analysis: Plot the uptake of 3-Cl-Ala over time. The initial linear portion of the curve represents the initial velocity of uptake.

Kinetic Analysis

To determine the Km and Vmax of 3-Cl-Ala transport, perform the uptake assay with varying concentrations of labeled 3-Cl-Ala.

Procedure:

  • Follow the general uptake assay protocol.

  • Use a range of labeled 3-Cl-Ala concentrations that bracket the expected Km.

  • Measure the initial velocity of uptake for each concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine Km and Vmax.

Competition Assays

To identify the transporters involved, perform competition assays with unlabeled amino acids.

Procedure:

  • Follow the general uptake assay protocol with a fixed concentration of labeled 3-Cl-Ala (ideally near the Km).

  • In parallel reactions, include a high concentration (e.g., 100-fold excess) of a potential unlabeled competitor amino acid (e.g., L-alanine, D-alanine, glycine, leucine, isoleucine, valine).

  • Measure the uptake of labeled 3-Cl-Ala in the presence and absence of the competitor.

  • A significant reduction in the uptake of labeled 3-Cl-Ala in the presence of a competitor suggests that both substrates are transported by the same system.

Visualizing the Process: Diagrams and Workflows

To provide a clear visual representation of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space 3_Cl_Ala_ext This compound Transporter Amino Acid Transporter (e.g., LIV-I/II) 3_Cl_Ala_ext->Transporter Binding 3_Cl_Ala_int This compound Transporter->3_Cl_Ala_int Translocation Enzyme Target Enzyme (e.g., Alanine Racemase) 3_Cl_Ala_int->Enzyme Inhibits Inhibition Inhibition

Caption: Inferred cellular uptake and action of this compound in bacteria.

Experimental_Workflow Start Start: Bacterial Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Assay Perform Uptake Assay (Labeled 3-Cl-Ala) Resuspend->Assay Kinetic Kinetic Analysis (Vary [3-Cl-Ala]) Assay->Kinetic Competition Competition Assay (+ Unlabeled Amino Acids) Assay->Competition Analysis Data Analysis: Km, Vmax, Ki Kinetic->Analysis Competition->Analysis Conclusion Identify Transporter(s) & Characterize Uptake Analysis->Conclusion

Caption: Workflow for elucidating the this compound uptake mechanism.

Regulation of Putative Transport Systems

The expression of amino acid transporters in bacteria is tightly regulated to match the metabolic needs of the cell. The LIV transport system, a likely candidate for 3-Cl-Ala uptake, is known to be regulated by the availability of branched-chain amino acids. For instance, in E. coli, limitation of leucine leads to the derepression of the LIV-I and LIV-II transport systems. This regulation is mediated by complex transcriptional control mechanisms. Understanding these regulatory pathways is crucial, as they could influence the efficacy of 3-Cl-Ala as an antibacterial agent under different environmental conditions.

Conclusion and Future Directions

While the precise cellular uptake mechanism of this compound in bacteria remains to be definitively elucidated, the existing evidence strongly points towards its transport via endogenous L-alanine and branched-chain amino acid permeases. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate this process in detail. Future studies should focus on identifying the specific transporters involved in various bacterial species, characterizing their kinetic properties for 3-Cl-Ala, and exploring the regulatory networks that control their expression. This knowledge will be invaluable for the development of novel antibacterial strategies that exploit these transport systems for targeted drug delivery.

References

investigating the stereospecificity of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecificity of 3-Chloro-L-alanine

Executive Summary: this compound is an unnatural, bacteriostatic amino acid analog that serves as a powerful tool in biochemical and pharmaceutical research.[1][2] Its biological activity is intrinsically linked to its stereochemistry, with the L-enantiomer primarily targeting enzymes crucial for bacterial cell wall synthesis. This guide provides a detailed investigation into the stereospecific interactions of this compound and its D-enantiomer, focusing on key enzymatic targets. It outlines experimental protocols for synthesis, enzymatic resolution, and analytical separation, presents quantitative data on enzyme kinetics, and visualizes complex biochemical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

3-Chloro-alanine (ClCH₂CH(NH₂)CO₂H) is a halogenated analog of the amino acid alanine.[3][4] It exists as two stereoisomers: this compound and 3-Chloro-D-alanine.[4] As an unnatural amino acid, it is not incorporated into proteins but acts as an inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes.[5][6] The L-enantiomer, in particular, is a known inhibitor of alanine racemase, an enzyme essential for bacterial cell wall biosynthesis, making it a compound of interest for the development of novel antibacterial agents.[1][7] The compound is a white, water-soluble solid, typically synthesized via the chlorination of serine.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₃H₆ClNO₂[3][4]
Molar Mass 123.54 g·mol⁻¹[3][4]
IUPAC Name (2R)-2-amino-3-chloropropanoic acid[4]
Appearance White solid / powder[3][8]
Melting Point 166–167 °C[3]
CAS Number 2731-73-9[4]

Stereospecificity in Enzymatic Interactions

The biological effects of 3-chloroalanine are dictated by the stereospecificity of enzymes. While the L-enantiomer is a potent inhibitor of enzymes involved in L-alanine metabolism, the D-enantiomer is a substrate for enzymes that process D-amino acids.

Alanine Racemase: The Primary Target of this compound

Alanine racemase (ALR) is a bacterial enzyme that catalyzes the reversible interconversion of L-alanine and D-alanine.[9][10] The product, D-alanine, is an indispensable component of the peptidoglycan layer of the bacterial cell wall.[10] Because this enzyme is absent in humans, it is an attractive target for antibiotic development.[11]

ALR utilizes a pyridoxal-5'-phosphate (PLP) cofactor, which forms an aldimine linkage with the α-amino group of the substrate.[10] The catalytic mechanism involves two key residues, typically a Lysine and a Tyrosine, positioned on opposite sides of the substrate's α-carbon, which act as proton donors/acceptors to facilitate racemization.[9][10] this compound acts as an inhibitor of this process.[5] The presence of the electron-withdrawing chlorine atom facilitates the elimination of a proton from the α-carbon, leading to the formation of a reactive intermediate that can covalently modify and inactivate the enzyme.[12]

Alanine_Racemase_Inhibition sub This compound complex Enzyme-Substrate Complex sub->complex Binds to active site enzyme Alanine Racemase (PLP-Enzyme) enzyme->complex intermediate Reactive Intermediate (e.g., aminoacrylate) complex->intermediate α-proton abstraction inactive Covalently Modified Inactive Enzyme intermediate->inactive Covalent modification of active site residue DAAO_Pathway sub 3-Chloro-D-alanine enzyme D-Amino Acid Oxidase (FAD) imino Imino Acid Intermediate sub:e->imino:w Oxidative Deamination o2 O₂ h2o2 H₂O₂ enzyme->h2o2 enzyme->imino keto 3-Chloropyruvate imino->keto Spontaneous Hydrolysis nh3 NH₃ h2o H₂O Enzymatic_Resolution_Workflow start Racemic DL-3-Chloroalanine step1 N-Acetylation (e.g., with Acetic Anhydride) start->step1 acetylated N-Acetyl-DL-3-Chloroalanine step1->acetylated step2 Stereoselective Hydrolysis (with Aminoacylase) acetylated->step2 mixture Mixture: L-3-Chloroalanine + N-Acetyl-D-3-Chloroalanine step2->mixture step3 Separation (e.g., Ion-Exchange Chromatography or Acidification/Filtration) mixture->step3 productL Pure L-3-Chloroalanine step3->productL productD Pure D-3-Chloroalanine (after deacetylation) step3->productD Chiral_HPLC_Decision start Analyze Enantiomeric Purity of 3-Chloroalanine Sample q1 Is a Chiral Stationary Phase (CSP) column available? start->q1 direct Direct Method: Use CSP Column (e.g., Teicoplanin-based) q1->direct Yes indirect Indirect Method: Derivatize with Chiral Reagent q1->indirect No end Quantify Enantiomers direct->end derivatize Derivatization with Marfey's Reagent (FDAA) indirect->derivatize separate Separate Diastereomers on Achiral RP-C18 Column derivatize->separate separate->end

References

Fundamental Research on 3-Chloro-L-alanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine, a non-proteinogenic amino acid, and its derivatives have garnered significant attention in the scientific community, primarily for their potent and often irreversible inhibition of a range of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the fundamental research surrounding these compounds, with a particular focus on their synthesis, mechanism of action, and potential as antimicrobial and therapeutic agents. Detailed experimental protocols, quantitative inhibitory data, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a structural analog of the natural amino acid L-alanine, characterized by the substitution of a hydrogen atom with a chlorine atom on the β-carbon.[1][2] This seemingly minor modification imparts unique chemical reactivity, transforming the molecule into a powerful mechanism-based inhibitor of several key enzymes.[3] The primary allure of this compound derivatives in drug development lies in their ability to target enzymes essential for bacterial survival, most notably alanine racemase, which is crucial for peptidoglycan synthesis in the bacterial cell wall.[4][5][6] The absence of a human homolog for alanine racemase makes it an attractive target for the development of selective antibacterial agents.[4] This guide will delve into the core aspects of this compound research, providing a technical foundation for further investigation and application.

Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[2] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₃H₆ClNO₂
Molecular Weight123.54 g/mol [1]
Melting Point166–167 °C[2]
IUPAC Name(2R)-2-amino-3-chloropropanoic acid[1]
CAS Number2731-73-9[1]

Synthesis of this compound and its Derivatives

The most common synthetic route to this compound and its derivatives starts from L-serine. The hydroxyl group of L-serine is a good leaving group upon activation, making it susceptible to nucleophilic substitution by a chloride ion.

Synthesis of this compound from L-Serine

A prevalent method involves the use of thionyl chloride or a similar chlorinating agent. A detailed experimental protocol is provided in Section 6.1.

Synthesis of this compound Methyl Ester Hydrochloride

The esterification of this compound is a common derivatization to enhance its utility in further synthetic steps or to modify its pharmacokinetic properties. A detailed experimental protocol is provided in Section 6.2.

Biological Activity and Mechanism of Action

The biological significance of this compound derivatives is predominantly attributed to their potent enzyme inhibition.

Target Enzymes

Several pyridoxal phosphate (PLP)-dependent enzymes are known to be inhibited by this compound and its analogs. These include:

  • Alanine Racemase: A key enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall.[4][5] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.[6]

  • Threonine Deaminase: An enzyme involved in the biosynthesis of isoleucine.[3]

  • Branched-chain Amino Acid Transaminase: Plays a role in the metabolism of branched-chain amino acids.[3][7]

  • Alanine Aminotransferase (ALAT): Inhibition of ALAT has been explored in the context of cancer therapy.

Mechanism of Irreversible Inhibition of Alanine Racemase

This compound acts as a "suicide substrate" or mechanism-based inactivator of alanine racemase. The enzymatic reaction initiates as it would with the natural substrate, L-alanine. However, the presence of the chloro substituent on the β-carbon leads to the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

G Mechanism of Alanine Racemase Inactivation cluster_0 Active Site of Alanine Racemase PLP Pyridoxal Phosphate (PLP) Schiff_Base Schiff Base Formation PLP->Schiff_Base Inhibitor This compound Inhibitor->Schiff_Base Enzyme-catalyzed Reactive_Intermediate Reactive α,β-unsaturated imine Schiff_Base->Reactive_Intermediate Elimination of HCl Covalent_Adduct Covalent Adduct Formation Reactive_Intermediate->Covalent_Adduct Nucleophilic attack by active site residue Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Inactivation of Alanine Racemase by this compound.

Quantitative Data on Enzyme Inhibition

The potency of this compound derivatives as enzyme inhibitors is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). While comprehensive data for a wide range of derivatives is an area of active research, some key values have been reported.

CompoundEnzymeOrganismInhibition ParameterValue
D-chlorovinylglycineAlanine RacemaseEscherichia coli BSecond-order rate constant122 ± 14 M⁻¹s⁻¹[8]
L2-05 (a pyrimidine derivative)Alanine RacemaseMycobacterium tuberculosisKᵢ0.63 mM[4]
L2-06 (a pyrimidine derivative)Alanine RacemaseMycobacterium tuberculosisKᵢ0.76 mM[4]

Experimental Protocols

Synthesis of this compound from L-Serine

Materials:

  • L-serine

  • Thiourea

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • To a solution of L-serine and thiourea in dichloromethane at room temperature, add N-chlorosuccinimide (NCS) portion-wise with stirring.[9]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add ethanol to the residue to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.[9]

G Workflow for Synthesis of this compound Start Start Step1 Dissolve L-serine and thiourea in DCM Start->Step1 Step2 Add N-chlorosuccinimide (NCS) Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 Reaction complete Step5 Precipitate with ethanol Step4->Step5 Step6 Filter and wash the solid Step5->Step6 End Obtain this compound Step6->End

Workflow for the synthesis of this compound.
Synthesis of this compound Methyl Ester Hydrochloride

Materials:

  • L-serine

  • Methanol

  • Thionyl chloride

  • Chloroform

Procedure:

  • Cool a suspension of L-serine in methanol to 5-10 °C.

  • Add thionyl chloride dropwise, maintaining the temperature.

  • After the addition, warm the reaction to 38 °C and stir for 48 hours to form L-serine methyl ester hydrochloride.[10]

  • Isolate the L-serine methyl ester hydrochloride by cooling, crystallization, and centrifugation.

  • Suspend the L-serine methyl ester hydrochloride in chloroform.

  • Add thionyl chloride dropwise and react with segmented temperature control (e.g., 25-32 °C, then 35-42 °C, then 45-52 °C, and finally 55-60 °C for several hours at each stage).[10]

  • After the reaction, cool the mixture and add water for layering.

  • Separate the aqueous phase and process it (cooling, crystallization, filtration, and drying) to obtain this compound methyl ester hydrochloride.[10]

Purification by Column Chromatography

For derivatives that are not easily crystallized, purification can be achieved using silica gel column chromatography. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically used.[11] The polarity of the eluent can be gradually increased to facilitate the separation of the desired product.

Characterization

The synthesized compounds should be characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Alanine Racemase Inhibition Assay

Principle: This is a coupled enzyme assay. Alanine racemase converts D-alanine to L-alanine. L-alanine is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.[4]

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD⁺

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • This compound derivative (inhibitor)

Procedure:

  • Prepare a reaction mixture containing buffer, D-alanine, and NAD⁺.

  • Add the this compound derivative at various concentrations.

  • Initiate the reaction by adding alanine racemase and L-alanine dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the type of inhibition and the inhibition constant (Kᵢ).

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.[12]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton broth

  • This compound derivative

  • 96-well microtiter plate

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Signaling Pathways and Logical Relationships

The primary and most well-understood pathway affected by this compound is the bacterial peptidoglycan synthesis pathway.

G Impact on Bacterial Peptidoglycan Synthesis cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Wall L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Peptidoglycan_Precursor Peptidoglycan Precursor Synthesis D_Alanine->Peptidoglycan_Precursor Alanine_Racemase->D_Alanine Cell_Wall_Synthesis Peptidoglycan Cross-linking Peptidoglycan_Precursor->Cell_Wall_Synthesis Chloro_Alanine This compound Chloro_Alanine->Alanine_Racemase Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-L-alanine in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine is an amino acid analog that serves as a potent inhibitor of several key bacterial enzymes, making it a valuable tool for research in bacterial physiology, metabolism, and as a potential lead compound in antimicrobial drug discovery. Its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase and various transaminases.[1] By targeting these crucial enzymes, this compound disrupts essential metabolic pathways, including the synthesis of the bacterial cell wall and amino acid metabolism, leading to the inhibition of bacterial growth.

This document provides detailed application notes and experimental protocols for utilizing this compound in bacterial growth inhibition assays.

Mechanism of Action

This compound's antibacterial activity stems from its ability to inactivate key enzymes involved in two vital bacterial processes:

  • Peptidoglycan Synthesis Inhibition: this compound is a potent inhibitor of alanine racemase (Alr) .[1][2][3] This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential and unique component of the peptide side chains of bacterial peptidoglycan.[2][3] The incorporation of D-alanine is critical for the structural integrity of the cell wall. Inhibition of alanine racemase depletes the pool of D-alanine, thereby preventing the synthesis of new peptidoglycan, weakening the cell wall, and ultimately leading to cell lysis and inhibition of growth.[2]

  • Amino Acid Metabolism Disruption: this compound also inhibits various transaminases (also known as aminotransferases).[1][4] These enzymes are crucial for the synthesis and interconversion of amino acids, which are the building blocks of proteins and other essential macromolecules. By inhibiting transaminases, this compound can lead to a deficiency in essential amino acids, thereby halting protein synthesis and overall metabolic activity. For example, in Escherichia coli, the requirement for isoleucine and valine in the presence of β-Chloro-L-alanine is due to the inhibition of transaminase B and alanine-valine transaminase.[4]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Escherichia coliNegativeNot explicitly found[5]
Staphylococcus aureusPositiveNot explicitly found[6][7]
Pseudomonas aeruginosaNegativeNot explicitly found[8][9]
Bacillus subtilisPositiveNot explicitly found[10][11][12]
Diplococcus pneumoniaePositiveNot explicitly found[5][10]
Streptococcus pyogenesPositiveNot explicitly found[5][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[13][14][15][16][17]

Materials:

  • This compound (powder form)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Sterile deionized water or appropriate solvent for this compound

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., deionized water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no inhibitor), and the twelfth well will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound antibacterial activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor prep_media Prepare Bacterial Growth Medium start->prep_media prep_culture Prepare Standardized Bacterial Inoculum start->prep_culture serial_dilution Perform Serial Dilution of Inhibitor in 96-well Plate prep_inhibitor->serial_dilution prep_media->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_culture->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

References

Protocol for the Study of 3-Chloro-L-alanine Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

These protocols are designed for researchers, scientists, and drug development professionals investigating the enzymatic interactions of 3-Chloro-L-alanine. This compound is a known inhibitor of several key enzymes involved in bacterial cell wall synthesis and amino acid metabolism, making it a compound of interest for antimicrobial drug development. The following sections provide detailed methodologies for studying the enzyme kinetics of this compound with four primary target enzymes: Alanine Racemase, D-amino acid Transaminase, Alanine Aminotransferase, and Threonine Deaminase.

This compound acts as a bacteriostatic amino acid analog, primarily by inhibiting enzymes crucial for bacterial survival.[1][2][3] Its inhibitory mechanisms vary, ranging from time-dependent inactivation to competitive inhibition, depending on the target enzyme. Understanding the kinetic parameters of these interactions is essential for elucidating its mechanism of action and for the development of novel therapeutics.

The protocols provided herein describe standard enzymatic assays, including coupled-enzyme systems for continuous monitoring of reaction progress. Data presentation in clearly structured tables allows for easy comparison of kinetic constants across different enzymes and organisms. Furthermore, visualizations of the experimental workflow, the relevant metabolic pathway, and the inhibitor's mechanism of action are provided to enhance understanding.

I. Enzyme Kinetic Assays: An Overview

The study of enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction and how this rate is affected by various factors, such as the concentration of substrates and inhibitors. Key parameters derived from these studies include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), the catalytic constant (kcat), and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

II. Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[4][5] The absence of this enzyme in humans makes it an attractive target for antibacterial drugs.[4] this compound has been shown to be a time-dependent, irreversible inactivator of alanine racemase.[6]

A. Data Presentation: Kinetic Parameters for Alanine Racemase
OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)InhibitorKi (µM)kinact/KI (M⁻¹s⁻¹)Reference
Staphylococcus aureusL-Alanine2.77250----[4]
D-Alanine0.8991----[4]
Bacillus pseudofirmus OF4L-Alanine------[7]
Mycobacterium tuberculosisD-Alanine1.10.46----[5]
L-Alanine1.20.51----[5]
Mycobacterium aviumD-Alanine0.41.4----[5]
L-Alanine0.51.2----[5]
B. Experimental Protocol: Alanine Racemase Activity and Inhibition Assay

This protocol utilizes a coupled-enzyme assay to continuously monitor the racemization of D-alanine to L-alanine. The production of L-alanine is coupled to the L-alanine dehydrogenase (L-AlaDH) reaction, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the alanine racemase activity.

Materials:

  • Purified Alanine Racemase

  • D-Alanine

  • L-Alanine Dehydrogenase (L-AlaDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • This compound

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure for Measuring Alanine Racemase Activity (D- to L-alanine):

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 50 mM D-alanine, 1.5 mM NAD⁺, and 5 units/mL of L-AlaDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of purified alanine racemase.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial velocity from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Procedure for Determining Time-Dependent Inhibition by this compound:

  • Pre-incubate alanine racemase with various concentrations of this compound in the Tris-HCl buffer at 37°C.

  • At different time intervals, withdraw aliquots of the enzyme-inhibitor mixture.

  • Dilute the aliquots into the reaction mixture (described above) to initiate the activity measurement. The dilution should be sufficient to prevent further significant inhibition during the assay.

  • Measure the residual enzyme activity as described above.

  • Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (kobs).

  • To determine the kinetic parameters of inactivation (kinact and KI), plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors.

C. Visualization: Alanine Racemase Experimental Workflow

AlanineRacemase_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Prepare Reaction Mix Prepare Reaction Mix Initiate Reaction Initiate Reaction Prepare Reaction Mix->Initiate Reaction Prepare Enzyme & Inhibitor Prepare Enzyme & Inhibitor Pre-incubate Enzyme + Inhibitor Pre-incubate Enzyme + Inhibitor Prepare Enzyme & Inhibitor->Pre-incubate Enzyme + Inhibitor Pre-incubate Enzyme + Inhibitor->Initiate Reaction Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Initiate Reaction->Monitor Absorbance (340 nm) Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance (340 nm)->Calculate Initial Velocity Determine Kinetic Parameters Determine Kinetic Parameters Calculate Initial Velocity->Determine Kinetic Parameters

Caption: Workflow for Alanine Racemase Inhibition Assay.

III. D-amino acid Transaminase (DAAT)

D-amino acid transaminase (EC 2.6.1.21) is an enzyme that catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid.[8] It plays a role in the biosynthesis of D-amino acids, which are essential for the bacterial cell wall.[8] this compound is expected to act as a competitive inhibitor with respect to the D-amino acid substrate. Although the L-isomer is not the primary substrate, its structural similarity allows it to bind to the active site.

A. Data Presentation: Kinetic Parameters for D-amino acid Transaminase
OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)InhibitorKi (µM)Reference
Bacillus sp. YM-1D-Alanine---β-Chloro-D-alanine10 (K1)[9]
Aminobacterium colombienseD-Alanine1.5 ± 0.1-1.1 ± 0.02--[10]
α-Ketoglutarate0.3 ± 0.02----[10]
Blastococcus saxobsidensD-Alanine-----[11]
D-Glutamate-----[11]

Note: The reported K1 for β-chloroalanine is for the D-isomer. The Ki for this compound needs to be experimentally determined.

B. Experimental Protocol: D-amino acid Transaminase Activity and Inhibition Assay

This protocol uses a coupled-enzyme assay where the pyruvate produced from the transamination of D-alanine is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Purified D-amino acid Transaminase

  • D-Alanine

  • α-Ketoglutarate

  • Lactate Dehydrogenase (LDH)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • This compound

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Pyridoxal-5'-phosphate (PLP) (0.05 mM)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure for Measuring D-amino acid Transaminase Activity:

  • Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 8.0), 0.05 mM PLP, 10 mM α-ketoglutarate, 0.2 mM NADH, and 10 units/mL of LDH.

  • Add varying concentrations of D-alanine to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of D-amino acid transaminase.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial velocity from the linear portion of the curve.

Procedure for Determining the Inhibition Constant (Ki) for this compound:

  • Perform the activity assay as described above with varying concentrations of D-alanine.

  • Repeat the assays in the presence of several fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[D-alanine]) for each inhibitor concentration.

  • The type of inhibition can be determined from the pattern of the lines. For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

C. Visualization: D-amino acid Transaminase Inhibition Mechanism

DAAT_Inhibition cluster_reaction Normal Reaction cluster_inhibition Competitive Inhibition E DAAT ES E-S Complex E->ES + S S D-Alanine ES->E - S P Products ES->P k_cat E_i DAAT EI E-I Complex E_i->EI + I I This compound EI->E_i - I

Caption: Competitive inhibition of DAAT by this compound.

IV. Alanine Aminotransferase (ALT)

Alanine aminotransferase (EC 2.6.1.2), also known as serum glutamate-pyruvate transaminase (SGPT), catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate and L-glutamate.[12] It is an important enzyme in amino acid metabolism.[13] this compound can act as an inhibitor of ALT.

A. Data Presentation: Kinetic Parameters for Alanine Aminotransferase
Organism/TissueSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)InhibitorIC50 (µM)Reference
Human (recombinant)L-Alanine10.120.48 (mM/min)---[14]
L-Glutamate3.220.22 (mM/min)---[14]
WheatL-Alanine-----[15]

IC50 value for this compound needs to be determined experimentally.

B. Experimental Protocol: Alanine Aminotransferase Activity and Inhibition Assay

This is a coupled-enzyme assay where the pyruvate produced is measured by the lactate dehydrogenase (LDH) reaction, similar to the DAAT assay.

Materials:

  • Purified Alanine Aminotransferase or sample containing ALT (e.g., liver homogenate)

  • L-Alanine

  • α-Ketoglutarate

  • Lactate Dehydrogenase (LDH)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer or microplate reader

Procedure for Measuring Alanine Aminotransferase Activity:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 200 mM L-alanine, 0.18 mM NADH, and 1000 U/L LDH.

  • Equilibrate to 37°C.

  • Initiate the reaction by adding 2.0 mM α-ketoglutarate.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the initial velocity.

Procedure for Determining the IC50 of this compound:

  • Perform the activity assay with a fixed, non-saturating concentration of L-alanine.

  • Include a range of concentrations of this compound in the reaction mixtures.

  • Measure the enzyme activity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

C. Visualization: Alanine Metabolism Pathway

Alanine_Metabolism L-Alanine L-Alanine ALT ALT L-Alanine->ALT Pyruvate Pyruvate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->ALT L-Glutamate L-Glutamate ALT->Pyruvate ALT->L-Glutamate This compound This compound This compound->ALT Inhibits

Caption: Inhibition of ALT by this compound in the Alanine Metabolism Pathway.

V. Threonine Deaminase

Threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19) catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, the first step in the biosynthetic pathway of isoleucine.[16] this compound has been reported to inhibit this enzyme.[1][3]

A. Data Presentation: Kinetic Parameters for Threonine Deaminase
OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)InhibitorIC50 (µM)Reference
Salmonella typhimuriumL-Threonine3--L-Isoleucine-[11][17]
Fission YeastL-Threonine-----[18]
B. Experimental Protocol: Threonine Deaminase Activity and Inhibition Assay

The activity of threonine deaminase can be measured by quantifying the production of α-ketobutyrate. This protocol describes a colorimetric method where α-ketobutyrate reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product.

Materials:

  • Purified Threonine Deaminase

  • L-Threonine

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Pyridoxal-5'-phosphate (PLP) (0.1 mM)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl)

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Spectrophotometer or microplate reader

Procedure for Measuring Threonine Deaminase Activity:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 8.0), 0.1 mM PLP, and 50 mM L-threonine.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the threonine deaminase enzyme.

  • Incubate for a specific time (e.g., 15 minutes).

  • Stop the reaction by adding 30% trichloroacetic acid.

  • Add DNPH solution and incubate at room temperature for 10 minutes.

  • Add NaOH solution to develop the color.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of α-ketobutyrate to quantify the product formed.

Procedure for Determining the IC50 of this compound:

  • Follow the activity assay protocol with a fixed concentration of L-threonine.

  • Include various concentrations of this compound in the reaction mixtures.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50.

VI. Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the enzyme kinetics of this compound with four key target enzymes. By systematically determining the kinetic parameters and understanding the mode of inhibition, researchers can gain valuable insights into the biochemical mechanisms of this compound, which can aid in the development of novel therapeutic agents. The provided data tables and visualizations serve as a valuable resource for comparing results and conceptualizing the experimental and biological processes.

References

Application of 3-Chloro-L-alanine in Microbiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine (3-Cl-Ala) is a non-proteinogenic amino acid analogue of L-alanine. Its significance in microbiology research stems from its potent, targeted inhibitory action against key bacterial enzymes, making it a valuable tool for studying bacterial physiology, metabolism, and for the development of novel antimicrobial agents. As a bacteriostatic agent, 3-Cl-Ala primarily disrupts the synthesis of the bacterial cell wall and essential amino acid metabolic pathways.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in a microbiology research setting.

Mechanism of Action

This compound's antimicrobial activity is primarily attributed to its ability to inhibit several pyridoxal 5'-phosphate (PLP)-dependent enzymes that are crucial for bacterial survival. By mimicking the natural substrate L-alanine, it binds to the active sites of these enzymes, leading to their inactivation.

The most well-documented target of 3-Cl-Ala is alanine racemase (Alr).[1][2][4] This enzyme is essential for the synthesis of D-alanine, a critical component of the peptidoglycan layer of the bacterial cell wall. The inhibition of alanine racemase depletes the pool of D-alanine, thereby compromising cell wall integrity and inhibiting bacterial growth.[4] In some bacteria, such as Escherichia coli and Bacillus subtilis, treatment with β-chloro-D-alanine (a related compound) has been shown to cause 90-95% inhibition of alanine racemase activity.[4]

Other key enzymes inhibited by 3-Cl-Ala include:

  • Threonine Deaminase : Involved in the biosynthesis of isoleucine.[2]

  • Branched-chain Amino Acid Transaminase (Transaminase B) : Plays a role in the metabolism of isoleucine and valine.[2]

  • Alanine Aminotransferase (ALAT) : A crucial enzyme in amino acid metabolism.[2]

The inhibition of these enzymes disrupts essential metabolic pathways, leading to nutrient auxotrophy and cessation of growth. For instance, the inhibition of transaminase B in E. coli results in a requirement for isoleucine and valine in the growth medium.[2]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Chloro-alanine and Related Compounds
CompoundBacterial StrainMICReference
3-Chloro-DL-alanineFusobacterium nucleatum>1 mM (Resistant)
3-Chloro-DL-alaninePorphyromonas gingivalis>1 mM (Resistant)
3-Chloro-DL-alanineStreptococcus mutans≤1 mM (Sensitive)
3-Chloro-DL-alanineEscherichia coli≤1 mM (Sensitive)
β-Chloro-D-alanine (BCDA)Staphylococcus aureus (Wild-type)300 µg/mL
β-Chloro-D-alanine (BCDA)Staphylococcus aureus (dat mutant)200 µg/mL
β-chloro-L-alanyl-β-chloro-L-alanineMethicillin-resistant Staphylococcus aureus (MRSA)4 mg/L (MIC90)

Note: Data for this compound specifically is limited in publicly available literature. The table includes data for the DL- and D-isomers for comparative purposes.

Table 2: Enzyme Inhibition Data for this compound
EnzymeOrganismInhibition DataReference
Alanine RacemaseEscherichia coli, Bacillus subtilis90-95% inhibition by β-chloro-D-alanine[4]
Threonine DeaminaseSalmonella typhimuriumReversible inhibition[5]
Branched-chain Amino Acid Transaminase (Transaminase B)Salmonella typhimuriumIrreversible inactivation[5]
Alanine-valine transaminase (Transaminase C)Escherichia coli K-12Reversible inhibition[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of 3-Cl-Ala against a specific bacterial strain.

Materials:

  • This compound (sterile stock solution)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare 3-Cl-Ala dilutions: a. Prepare a 2x concentrated stock solution of 3-Cl-Ala in the appropriate broth medium. b. In the first column of a 96-well plate, add 100 µL of the 2x 3-Cl-Ala stock solution to each well. c. Add 100 µL of sterile broth to the remaining wells (columns 2-12). d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no 3-Cl-Ala), and column 12 as a sterility control (no bacteria).

  • Prepare bacterial inoculum: a. Dilute the bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculate the plate: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL, and the 3-Cl-Ala concentrations will be halved.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of 3-Cl-Ala at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Alanine Racemase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 3-Cl-Ala on alanine racemase activity.

Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar HRP substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microtiter plate

  • Fluorometer

Procedure:

  • Prepare reagents: a. Prepare a stock solution of 3-Cl-Ala in assay buffer. b. Prepare a reaction mixture containing L-alanine, DAAO, HRP, and Amplex Red in assay buffer.

  • Enzyme pre-incubation: a. In the wells of the microplate, add a fixed amount of purified alanine racemase. b. Add varying concentrations of 3-Cl-Ala to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction: a. Start the enzymatic reaction by adding the reaction mixture to each well.

  • Measure fluorescence: a. Immediately begin monitoring the increase in fluorescence over time using a fluorometer (excitation ~530-560 nm, emission ~590 nm). The rate of fluorescence increase is proportional to the rate of D-alanine production by alanine racemase.

  • Data analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Inhibition_of_Peptidoglycan_Synthesis cluster_cytoplasm Bacterial Cytoplasm cluster_inhibitor Inhibition cluster_cell_wall Cell Wall Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Alanine->D_Ala_D_Ala_Ligase Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursor->Cell_Wall Transglycosylation & Transpeptidation Alanine_Racemase->D_Alanine Product D_Ala_D_Ala_Ligase->Peptidoglycan_Precursor Incorporation Three_Cl_Ala This compound Three_Cl_Ala->Alanine_Racemase Inhibition Experimental_Workflow_MIC prep_inhibitor Prepare 2x 3-Cl-Ala Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_inhibitor->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_results Determine MIC (Visual or OD600) incubate->read_results Resistance_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Bacterial Cytoplasm Three_Cl_Ala_ext This compound Three_Cl_Ala_int This compound Three_Cl_Ala_ext->Three_Cl_Ala_int Uptake Degradation_Enzyme Degrading Enzyme (e.g., Lyase in F. nucleatum) Three_Cl_Ala_int->Degradation_Enzyme Substrate Target_Enzyme Target Enzyme (e.g., Alanine Racemase) Three_Cl_Ala_int->Target_Enzyme Inhibition Modified_Target Modified Target Enzyme (e.g., S180F in S. aureus Dat) Three_Cl_Ala_int->Modified_Target Reduced Inhibition Inactive_Metabolites Inactive Metabolites Degradation_Enzyme->Inactive_Metabolites Degradation

References

Application Notes and Protocols: 3-Chloro-L-alanine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine hydrochloride salt is a synthetic amino acid derivative that has garnered significant interest in biomedical research due to its potent and specific inhibitory effects on several key enzymes. Primarily known as an inhibitor of alanine aminotransferase (ALAT) and alanine racemase, it serves as a valuable tool for investigating metabolic pathways and holds therapeutic potential, particularly in oncology.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride salt in a research setting.

Mechanism of Action

This compound hydrochloride salt primarily functions as a competitive inhibitor of pyridoxal phosphate-dependent enzymes. Its main targets include:

  • Alanine Aminotransferase (ALAT): By inhibiting ALAT, this compound disrupts the conversion of alanine and α-ketoglutarate to pyruvate and glutamate, a crucial step in amino acid metabolism and gluconeogenesis.[3] This inhibition can lead to a reduction in cellular energy production, particularly in cancer cells that exhibit a high rate of glycolysis (the Warburg effect).[4]

  • Alanine Racemase: In bacteria, this enzyme is essential for the synthesis of D-alanine, a key component of the peptidoglycan cell wall. Inhibition of alanine racemase by this compound can thus lead to antibacterial effects.[5]

  • Serine Palmitoyltransferase (SPT): This compound has also been reported to inhibit SPT, the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, which are critical components of cell membranes and signaling molecules.

Applications in Cancer Research

The inhibitory effect of this compound on ALAT is of particular interest in cancer research. By impeding alanine metabolism, this compound can induce an energy deficit in cancer cells, leading to the activation of stress-related signaling pathways and ultimately impairing malignant growth.[4] Studies have shown that inhibition of ALAT by β-chloro-L-alanine can suppress tumor progression in lung carcinoma models.[2]

Data Presentation

In Vitro Efficacy of this compound in Lung Carcinoma
Cell LineAssay TypeConcentrationObserved EffectReference
LLC1 (Lewis Lung Carcinoma)Glucose Uptake250 µMSignificant decrease in D-glucose uptake[4]
LLC1 (Lewis Lung Carcinoma)Alanine Production250 µMAbolished L-alanine production[1]
LLC1 (Lewis Lung Carcinoma)Cell Growth250 µMReduced anchorage-dependent and -independent growth[4]

Experimental Protocols

Protocol 1: Alanine Aminotransferase (ALAT) Inhibition Assay

This protocol is adapted from standard colorimetric ALAT activity assays to determine the inhibitory potential of this compound hydrochloride salt.

Materials:

  • This compound hydrochloride salt

  • Purified ALAT enzyme or cell/tissue lysate

  • L-alanine solution

  • α-ketoglutarate solution

  • NADH

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound hydrochloride salt in sterile water or an appropriate buffer.

    • Prepare working solutions of L-alanine, α-ketoglutarate, and NADH in the assay buffer.

    • Prepare a working solution of LDH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • NADH solution

      • LDH solution

      • ALAT enzyme solution or lysate

      • Varying concentrations of this compound hydrochloride salt (test wells) or vehicle control (control wells).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of L-alanine and α-ketoglutarate to each well.

  • Kinetic Measurement:

    • Immediately begin reading the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the ALAT activity.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340/min) for each well.

    • Determine the percent inhibition for each concentration of this compound hydrochloride salt compared to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., A549, LLC1)

  • Complete cell culture medium

  • This compound hydrochloride salt

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound hydrochloride salt in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium without the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound hydrochloride salt to determine the IC50 value.

Protocol 3: Serine Palmitoyltransferase (SPT) Inhibition Assay (HPLC-based)

This protocol provides a non-radioactive method to assess SPT inhibition.

Materials:

  • Cell lysate containing SPT activity

  • This compound hydrochloride salt

  • L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Internal standard (e.g., C17-sphinganine)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate, L-serine, palmitoyl-CoA, and PLP in a suitable reaction buffer (e.g., 50 mM HEPES, pH 8.0).

    • Add varying concentrations of this compound hydrochloride salt or a vehicle control.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Derivatization:

    • Transfer the organic (lower) phase to a new tube and evaporate the solvent under a stream of nitrogen.

    • Derivatize the resulting lipid extract with a fluorescent tag (e.g., o-phthalaldehyde) to enable detection.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the analytes using a suitable C18 column and a gradient elution program.

    • Detect the fluorescently labeled sphingoid bases using a fluorescence detector.

  • Data Analysis:

    • Quantify the amount of sphinganine produced in each reaction by comparing its peak area to that of the internal standard.

    • Calculate the percent inhibition for each concentration of this compound hydrochloride salt and determine the IC50 value.

Signaling Pathways and Visualizations

Inhibition of ALAT by this compound in cancer cells, such as Lewis Lung Carcinoma (LLC1), triggers a cascade of downstream signaling events. The initial energy deficit, marked by a decrease in ATP, leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, promotes mitochondrial metabolism and can influence other signaling pathways that regulate cell growth and proliferation.

ALAT Inhibition Signaling Pathway in Cancer

ALAT_Inhibition_Pathway This compound This compound ALAT Alanine Aminotransferase (ALAT) This compound->ALAT Inhibits Pyruvate_Alanine Pyruvate/Alanine Metabolism ALAT->Pyruvate_Alanine Catalyzes ATP_depletion ATP Depletion Pyruvate_Alanine->ATP_depletion Leads to AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Activates Mitochondrial_Metabolism Increased Mitochondrial Metabolism AMPK_activation->Mitochondrial_Metabolism Promotes p38_MAPK p38 MAPK Activation AMPK_activation->p38_MAPK Activates ERK_Rb Altered ERK/Rb Phosphorylation AMPK_activation->ERK_Rb Affects Cell_Growth_Inhibition Cell Growth Inhibition Mitochondrial_Metabolism->Cell_Growth_Inhibition Contributes to Cdc25a_Cdk4 Decreased Cdc25a/Cdk4 Expression p38_MAPK->Cdc25a_Cdk4 Leads to ERK_Rb->Cell_Growth_Inhibition Contributes to Cdc25a_Cdk4->Cell_Growth_Inhibition Contributes to

Caption: ALAT Inhibition Signaling Cascade.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound (24-72 hours) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound HCl Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Cytotoxicity Assay Workflow.

Safety Precautions

This compound hydrochloride salt should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound hydrochloride salt is a versatile research tool with significant potential for investigating cellular metabolism and for the development of novel therapeutic strategies, particularly in the context of cancer. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute experiments using this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial activity of 3-Chloro-L-alanine, a bacteriostatic amino acid analog. This document includes detailed protocols for key experimental methods, a summary of available quantitative data, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is an unnatural amino acid that has demonstrated antimicrobial properties.[1][2] Its primary mechanism of action is the inhibition of alanine racemase, a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[1][2][3] D-alanine is an essential component of the peptidoglycan cell wall in most bacteria, and its depletion disrupts cell wall synthesis, leading to inhibition of bacterial growth.[4] Understanding the antimicrobial spectrum and potency of this compound is vital for its potential development as a therapeutic agent.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound acts as a competitive inhibitor of the enzyme alanine racemase. This enzyme catalyzes the interconversion of L-alanine and D-alanine. D-alanine is a critical building block for the synthesis of peptidoglycan, the major component of the bacterial cell wall. By inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby halting the synthesis of peptidoglycan. This disruption of the cell wall integrity ultimately inhibits bacterial growth.

cluster_cytoplasm Bacterial Cytoplasm L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine PeptidoglycanPrecursors Peptidoglycan Precursors (UDP-MurNAc-pentapeptide) D_Alanine->PeptidoglycanPrecursors AlanineRacemase->D_Alanine CellWall Bacterial Cell Wall Synthesis PeptidoglycanPrecursors->CellWall Chloroalanine This compound Chloroalanine->AlanineRacemase Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The available data on the antimicrobial activity of this compound is currently limited. Further comprehensive studies are required to establish a broad-spectrum activity profile with specific Minimum Inhibitory Concentrations (MICs) against a wide range of microorganisms.

Table 1: Antimicrobial Sensitivity and Resistance to this compound

MicroorganismGram StainSensitivity/ResistanceConcentrationReference(s)
Escherichia coliNegativeSensitive1 mM[5]
Streptococcus mutansPositiveSensitive1 mM[5]
Fusobacterium nucleatumNegativeResistant1 mM[5]
Porphyromonas gingivalisNegativeResistant1 mM[5]
Urinary Tract Isolates of E. coliNegativeResistantNot specified[6]
Diplococcus pneumoniaePositiveSensitiveNot specified[1][2]
Streptococcus pyogenesPositiveSensitiveNot specified[1][2]
Bacillus subtilisPositiveSensitiveNot specified[1][2]

Experimental Protocols

Standardized methods for assessing antimicrobial activity are crucial for obtaining reliable and reproducible data. The following are detailed protocols for the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing antimicrobial susceptibility.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

start Start prep_compound Prepare stock solution of This compound start->prep_compound serial_dilution Perform 2-fold serial dilutions in a 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC by visual inspection for turbidity incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 1.5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak inoculum evenly onto Mueller-Hinton agar plate prep_inoculum->streak_plate place_disk Place disk on the inoculated agar surface streak_plate->place_disk impregnate_disk Impregnate sterile paper disks with this compound solution impregnate_disk->place_disk incubate Incubate at 37°C for 18-24 hours place_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone interpret Interpret results based on zone diameter (S, I, R) measure_zone->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile swabs

  • Forceps

  • Ruler or caliper

  • Incubator

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration in a suitable solvent.

    • Aseptically apply a defined volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of compound per disk should be recorded (e.g., in µg).

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum as described in Protocol 1, step 3.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • If testing multiple compounds, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the results (Susceptible, Intermediate, or Resistant) requires established and validated breakpoint tables for the specific compound and microorganism, which are not yet available for this compound. Therefore, results should be reported as the measured zone diameter.

Conclusion

The provided protocols offer standardized methods for evaluating the antimicrobial activity of this compound. While initial studies indicate activity against certain bacterial species through the inhibition of alanine racemase, more extensive research is necessary to fully characterize its antimicrobial spectrum and establish quantitative measures of potency like MIC values for a broader range of clinically relevant pathogens. The data and protocols presented here serve as a foundation for further investigation into the potential of this compound as a novel antimicrobial agent.

References

Troubleshooting & Optimization

3-Chloro-L-alanine solubility and stability in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of 3-Chloro-L-alanine in buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide

Encountering issues with your this compound solutions? This guide addresses common problems and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or incomplete dissolution in aqueous buffer. - The concentration exceeds the solubility limit in the specific buffer and pH. - The free form of this compound is being used, which has lower solubility than the hydrochloride salt. - The temperature of the solution is too low.- Verify solubility: Cross-reference your concentration with the solubility data provided below. Consider using the more soluble hydrochloride salt. - Use sonication: Gentle warming and sonication can aid in the dissolution of this compound.[1][2] - Adjust pH: The solubility of amino acids can be pH-dependent. Ensure your buffer's pH is optimal.
Loss of activity or inconsistent experimental results. - Degradation of this compound in the buffer solution. - Instability is pronounced in alkaline conditions. - Repeated freeze-thaw cycles of stock solutions.- Prepare fresh solutions: For optimal results, prepare solutions immediately before use. - Maintain appropriate pH: Use buffers in the neutral to slightly acidic range, as stability decreases in alkaline conditions.[3] - Proper storage: Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Discoloration of the solution over time. - Potential degradation of the compound. - Reaction with components in the buffer or media.- Protect from light: Store solutions in amber vials or protect them from light. - Use high-purity reagents: Ensure all buffer components are of high purity to minimize potential reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For the hydrochloride salt of this compound, high-purity water is the recommended solvent, with a solubility of at least 100 mg/mL.[4] The free form is also water-soluble, with a reported solubility of at least 30 mg/mL.[1][2] For some applications, DMSO can also be used, but it is hygroscopic and may impact solubility.[4]

Q2: How should I store my this compound solutions?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • This compound: -80°C for up to 2 years or -20°C for up to 1 year.[1]

  • This compound Hydrochloride: -80°C for up to 6 months or -20°C for up to 1 month.[4]

Q3: What is the stability of this compound in different buffer solutions?

A3: The stability of this compound is highly dependent on the pH of the buffer. It is more stable in neutral to slightly acidic conditions and is known to degrade in alkaline solutions.[3] The primary degradation product in alkaline conditions is pyruvic acid.[3] For sensitive experiments, it is advisable to prepare solutions fresh and use them promptly.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving is not recommended as the high temperature can lead to the degradation of the compound. Instead, it is recommended to filter-sterilize the solution using a 0.22 µm filter.[4]

Q5: What are the potential degradation pathways for this compound?

A5: In aqueous solutions, particularly under alkaline conditions, this compound can undergo hydrolysis. One identified degradation pathway for the similar N-chloro-alanines is the formation of pyruvic acid.[3] Additionally, the hydrolysis of 3-chloro-D-alanine is known to be catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, which results in pyruvic acid, ammonium, and chloride.[5]

Data Presentation

Solubility Data
Compound Solvent Solubility Molar Equivalent Notes
This compoundWater≥ 30 mg/mL[1][2]242.84 mMSonication is recommended to aid dissolution.
This compound HydrochlorideWater≥ 100 mg/mL[4]625.00 mM
This compound HydrochlorideDMSO100 mg/mL[4]625.00 mMUltrasonic assistance is needed. Use newly opened DMSO as it is hygroscopic.
β-Chloro-L-alaninePBS50 mg/mL404.73 mMRequires ultrasonic to dissolve.
Stability and Storage Recommendations
Compound Form Storage Temperature Duration Key Considerations
This compound (Powder)-20°C3 yearsStore under nitrogen, away from direct sunlight.[2]
This compound (in solvent)-80°C1 yearAliquot to avoid freeze-thaw cycles.[2]
This compound Hydrochloride (Powder)4°C-Sealed storage, away from moisture.[4]
This compound Hydrochloride (in solvent)-80°C6 monthsAliquot to avoid freeze-thaw cycles.[4]
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in Water

Materials:

  • This compound Hydrochloride (MW: 160.00 g/mol )

  • High-purity, sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out 160 mg of this compound Hydrochloride.

  • Add the powder to a sterile 15 mL conical tube.

  • Add 10 mL of high-purity sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol is adapted from general procedures for amino acid stability testing and should be optimized for your specific analytical methods.

Materials:

  • 1 mg/mL this compound stock solution in a neutral buffer (e.g., pH 7.0 phosphate buffer)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Water bath or incubator

  • Analytical instrumentation (e.g., HPLC)

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 6 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Neutral Hydrolysis: Incubate an aliquot of the stock solution (in pH 7.0 phosphate buffer) at 60°C for a specified time.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • At designated time points, withdraw samples from each condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for your analytical method.

  • Analyze all samples, including a non-stressed control, to identify and quantify degradation products.

Visualizations

G Experimental Workflow: this compound Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh this compound (Free Form or HCl Salt) dissolve Dissolve in appropriate solvent (e.g., Water, Buffer) weigh->dissolve assist Apply sonication or gentle warming if needed dissolve->assist filter_sterilize Filter-sterilize using a 0.22 µm filter assist->filter_sterilize aliquot Aliquot into single-use tubes filter_sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of this compound solutions.

G Proposed Degradation Pathway of this compound cluster_reactants Reactants cluster_process Process cluster_products Products chloroalanine This compound hydrolysis Hydrolysis chloroalanine->hydrolysis conditions Alkaline Conditions (High pH) + Water conditions->hydrolysis pyruvic_acid Pyruvic Acid hydrolysis->pyruvic_acid ammonium Ammonium hydrolysis->ammonium chloride Chloride hydrolysis->chloride

Caption: Proposed degradation of this compound in alkaline conditions.

References

Technical Support Center: Optimizing 3-Chloro-L-alanine for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 3-Chloro-L-alanine in enzyme inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an enzyme inhibitor?

This compound is an unnatural, halogenated analog of the amino acid L-alanine.[1][2] It primarily functions as an inhibitor of several enzymes, most notably those involved in amino acid metabolism.[1][3] Its mechanism often involves acting as a substrate analog that binds to the enzyme's active site. The chlorine atom, a key feature, imparts distinct chemical reactivity, leading to the inactivation of the target enzyme.[1]

Q2: Which enzymes are known to be inhibited by this compound?

This compound is known to inhibit a range of enzymes, including:

  • Alanine Aminotransferase (ALAT)[1]

  • Alanine Racemase[1][3][4]

  • Threonine Deaminase[1][3]

  • Branched-chain amino acid transaminase (Transaminase B)[3]

  • Alanine-valine transaminase (Transaminase C)[3][5]

  • L-aspartate-pdecarboxylase[3]

  • O-acetylserine sulfhydrylase[3]

Q3: What are the basic chemical and physical properties of this compound?

This compound is a white, water-soluble crystalline solid.[1][2] Key properties are summarized in the table below.

PropertyValueSource
Chemical FormulaC₃H₆ClNO₂[1][2][6]
Molar Mass123.54 g/mol [1][2][6]
AppearanceWhite crystalline powder[1]
Melting Point~166-167 °C[2]
SolubilitySoluble in water[1][2][7]

Q4: How should I prepare and store stock solutions of this compound?

For in vitro assays, this compound hydrochloride can be dissolved in water (H₂O) at a concentration of ≥ 100 mg/mL or in DMSO at 100 mg/mL (requires sonication).[8] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Problem 1: I am not observing any significant inhibition of my target enzyme.

  • Is your this compound solution fresh and properly stored?

    • Solution: this compound solutions can degrade over time. Prepare fresh stock solutions and store them as recommended (-80°C for long-term, -20°C for short-term).[8] Avoid multiple freeze-thaw cycles by preparing aliquots.[8]

  • Have you optimized the concentration range?

    • Solution: The effective inhibitory concentration can vary significantly between enzymes. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC₅₀ value for your specific enzyme and experimental conditions.

  • Is the enzyme active and stable under your assay conditions?

    • Solution: Confirm the activity of your enzyme preparation using a positive control substrate in the absence of the inhibitor. Ensure that the buffer conditions (pH, ionic strength) and temperature are optimal for your enzyme's activity and stability.

  • Could there be a competing substrate in your assay mixture?

    • Solution: If this compound is a competitive inhibitor, high concentrations of the natural substrate can outcompete it for binding to the active site. Consider reducing the substrate concentration, ideally to a level at or below its Michaelis constant (Km), to increase the apparent potency of the inhibitor.[9]

Problem 2: The results of my inhibition assay are not reproducible.

  • Are your pipetting and dilutions accurate?

    • Solution: Inaccurate pipetting, especially of the inhibitor at low concentrations, can lead to significant variability. Calibrate your pipettes regularly and use appropriate dilution series to ensure accuracy.

  • Is the incubation time consistent across experiments?

    • Solution: For time-dependent inhibitors, even small variations in incubation time can affect the level of inhibition. Use a timer and ensure that all samples are incubated for the exact same duration.

  • Is your enzyme concentration consistent?

    • Solution: The apparent IC₅₀ value can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[10] Use a consistent and validated enzyme concentration in all your assays.

Problem 3: I am observing unexpected off-target effects in my cellular assay.

  • Is this compound affecting other enzymes in your system?

    • Solution: this compound is known to inhibit multiple enzymes.[3] The observed phenotype in a cellular context may be a result of inhibiting several pathways simultaneously. Consider using more specific inhibitors for other potential targets to dissect the specific role of your primary target enzyme.

  • Could the observed effect be due to general toxicity?

    • Solution: At high concentrations, this compound can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to distinguish between specific enzyme inhibition and general cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Enzyme Inhibition by this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound for a target enzyme.

Materials:

  • Purified target enzyme

  • This compound

  • Substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Quenching solution (if necessary)

Procedure:

  • Prepare a serial dilution of this compound: Prepare a 2x concentrated stock of this compound in the assay buffer. Perform a serial dilution to create a range of concentrations (e.g., 10-point dilution series). Also, prepare a vehicle control (buffer only).

  • Prepare the enzyme solution: Dilute the enzyme stock to a 2x final concentration in the assay buffer.

  • Set up the assay plate:

    • Add 50 µL of each this compound dilution (and vehicle control) to the wells of the 96-well plate in triplicate.

    • Add 50 µL of the 2x enzyme solution to each well.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction: Prepare a 2x concentrated solution of the substrate in the assay buffer. Add 100 µL of the 2x substrate solution to all wells to start the reaction.

  • Monitor the reaction: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over a set period. Ensure the reaction is in the linear range (initial velocity).

  • Data analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.[11][12]

Visualizations

Experimental_Workflow_IC50_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Prep Prepare this compound Serial Dilutions (2x) Add_Inhibitor Add Inhibitor/Vehicle to Plate Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution (2x) Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution (2x) Start_Reaction Add Substrate to Initiate Substrate_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Measure_Signal Measure Kinetic Readout (Absorbance/Fluorescence) Start_Reaction->Measure_Signal Calculate_Rates Calculate Initial Reaction Rates Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 (Curve Fitting) Plot_Data->Determine_IC50

Caption: Workflow for IC₅₀ determination of this compound.

Troubleshooting_Logic cluster_inhibitor Inhibitor Integrity & Concentration cluster_enzyme Enzyme & Assay Conditions Start Start: No/Low Inhibition Observed Check_Prep Is the inhibitor solution freshly prepared and properly stored? Start->Check_Prep Check_Conc Is the concentration range appropriate? Check_Prep->Check_Conc Yes Action_Prep Action: Prepare fresh stock solutions. Check_Prep->Action_Prep No Action_Conc Action: Perform a broad dose-response experiment. Check_Conc->Action_Conc No Check_Activity Is the enzyme active and stable? Check_Conc->Check_Activity Yes Action_Prep->Check_Conc Action_Conc->Check_Activity Check_Substrate Is the substrate concentration optimized? Check_Activity->Check_Substrate Yes Action_Activity Action: Run positive controls and optimize buffer conditions. Check_Activity->Action_Activity No Action_Substrate Action: Test lower substrate concentrations (e.g., at Km). Check_Substrate->Action_Substrate No End Problem Likely Resolved Check_Substrate->End Yes Action_Activity->Check_Substrate Action_Substrate->End

Caption: Troubleshooting logic for low enzyme inhibition.

References

troubleshooting off-target effects of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-L-alanine (C3A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of C3A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (C3A) is an unnatural amino acid analogue of L-alanine.[1][2][3] In bacteria, it acts as a bacteriostatic agent by inhibiting several enzymes involved in amino acid metabolism, most notably alanine racemase.[1][4] Alanine racemase is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall.

Q2: I am observing unexpected effects in my mammalian cell culture experiments with this compound. What are the known off-target effects in eukaryotic systems?

While primarily studied for its antibacterial properties, this compound has known off-target effects in mammalian cells. The two most well-documented off-targets are:

  • Alanine Aminotransferase (ALAT): C3A is a competitive inhibitor of ALAT, an enzyme involved in the metabolism of glucose and amino acids.[5][6]

  • Serine Palmitoyltransferase (SPT): C3A acts as a mechanism-based ("suicide") inhibitor of SPT, the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[6][7]

Unexpected phenotypes in your experiments could be a result of the inhibition of one or both of these enzymes.

Q3: What are the downstream consequences of inhibiting Alanine Aminotransferase (ALAT) with this compound?

Inhibition of ALAT by C3A can lead to several downstream cellular effects, including:

  • Metabolic Shift: Impaired D-glucose uptake and a shift towards mitochondrial metabolism.[5]

  • Energy Deficit: An initial decrease in cellular ATP levels.[5]

  • Activation of AMPK: The energy deficit can trigger the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

  • Alterations in Signaling Pathways: Changes in the phosphorylation status of key signaling proteins such as p38 MAPK, ERK, and Rb1.[5]

  • Cell Cycle Progression: Decreased expression of cell cycle regulators like Cdc25a and Cdk4, potentially leading to cell cycle arrest.[5]

Q4: What are the downstream consequences of inhibiting Serine Palmitoyltransferase (SPT) with this compound?

Inhibition of SPT by C3A disrupts the sphingolipid biosynthesis pathway, which can have profound effects on cellular function:

  • Altered Membrane Composition: Sphingolipids are integral components of cellular membranes, and their depletion can affect membrane structure and function.[8]

  • Disrupted Cell Signaling: Sphingolipids and their metabolites (e.g., ceramide, sphingosine-1-phosphate) are critical signaling molecules involved in regulating cell growth, differentiation, apoptosis, and stress responses.[8][9]

  • Induction of Apoptosis: Perturbations in sphingolipid metabolism can trigger programmed cell death.

  • Impact on Insulin Signaling: Ceramide accumulation has been linked to insulin resistance, and therefore, SPT inhibition can modulate this pathway.[10][11]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental outcomes when using this compound.

Problem 1: Observed cellular phenotype is inconsistent with the expected on-target effect.
  • Possible Cause: The observed phenotype may be due to an off-target effect on Alanine Aminotransferase (ALAT) or Serine Palmitoyltransferase (SPT).

  • Troubleshooting Steps:

    • Review the Literature: Familiarize yourself with the known downstream effects of ALAT and SPT inhibition (see FAQs above). Does your observed phenotype align with any of these?

    • Rescue Experiments:

      • For ALAT Off-Target Effects: Supplement your cell culture media with pyruvate or glutamate, the products of the ALAT-catalyzed reaction, to see if this rescues the phenotype.[12][13]

      • For SPT Off-Target Effects: Supplement your cell culture media with downstream sphingolipid metabolites like sphingosine or sphinganine to bypass the enzymatic block and observe if the phenotype is reversed.[7]

    • Use a More Specific Inhibitor: If available, use a more specific inhibitor for your intended target to confirm that the originally observed phenotype was indeed an off-target effect of C3A.

    • Knockdown/Knockout Controls: Use siRNA or CRISPR to knockdown or knockout your intended target. If the phenotype of the genetic perturbation matches the phenotype observed with C3A treatment, it provides stronger evidence for on-target action.

Problem 2: High degree of cytotoxicity or cell death at concentrations expected to be selective.
  • Possible Cause: The cytotoxicity may be a result of potent off-target inhibition of SPT, leading to a significant disruption of essential sphingolipid metabolism.[7]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for cytotoxicity in your specific cell line.

    • Time-Course Experiment: Investigate the kinetics of the cytotoxic effect. Off-target effects may manifest at different time points than on-target effects.

    • Metabolic Rescue: As mentioned in Problem 1, attempt to rescue the cytotoxicity by supplementing with downstream metabolites of the SPT pathway (e.g., sphingosine).[7]

    • Compare with Other SPT Inhibitors: Benchmark the cytotoxic profile of C3A against other known SPT inhibitors like myriocin or L-cycloserine. Note that the cytotoxicity of L-cycloserine and beta-chloro-L-alanine may not be easily rescued by exogenous sphingosine, suggesting more complex off-target effects.[7]

Quantitative Data

Target EnzymeInhibitorSpecies/SystemInhibition TypePotency/Observations
Alanine Aminotransferase (ALAT) This compoundMammalian (LLC1 cells)CompetitiveImpairs D-glucose uptake and L-alanine production.[5]
Serine Palmitoyltransferase (SPT) This compoundMammalian (CHO cells), Rat Liver MicrosomesMechanism-based ("suicide")Complete inactivation observed at 5 mM in vitro and in intact cells.[6]

Experimental Protocols

To identify and validate potential off-target effects of this compound in your experimental system, consider employing the following advanced proteomics-based approaches.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a small molecule to its protein targets in a cellular context.[14][15][16]

  • Principle: Ligand binding can alter the thermal stability of a protein. By heating cell lysates or intact cells treated with the compound to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.

  • Workflow:

    • Treat cells or cell lysate with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Analyze the abundance of specific proteins in the soluble fraction using techniques like Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of C3A indicates a direct interaction.

Protocol 2: Affinity Chromatography-Mass Spectrometry

This chemical proteomics approach is used to enrich and identify the binding partners of a small molecule from a complex protein mixture.[17][18][19]

  • Principle: An immobilized version of the small molecule is used as "bait" to capture its interacting proteins from a cell lysate.

  • Workflow:

    • Synthesize a derivative of this compound with a linker for immobilization onto beads (e.g., sepharose or magnetic beads).

    • Incubate the immobilized C3A with cell lysate to allow for protein binding.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

Protocol 3: Proteome-Wide Quantitative Profiling

This method assesses the global changes in protein expression or post-translational modifications upon treatment with a small molecule.

  • Principle: Changes in the abundance of specific proteins can indicate which cellular pathways are affected by the compound.

  • Workflow:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isotopic tags (e.g., SILAC, TMT) for quantitative comparison.

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that show significant changes in abundance upon C3A treatment.

Visualizations

ALAT_Inhibition_Pathway C3A This compound ALAT Alanine Aminotransferase (ALAT) C3A->ALAT inhibition GlucoseUptake D-Glucose Uptake ALAT->GlucoseUptake decreased ATP ATP Levels ALAT->ATP decreased Rb1 Rb1 Phosphorylation ALAT->Rb1 altered Cdc25a_Cdk4 Cdc25a & Cdk4 Expression ALAT->Cdc25a_Cdk4 decreased AMPK AMPK Activation ATP->AMPK MitoMetabolism Mitochondrial Metabolism AMPK->MitoMetabolism increased p38MAPK p38 MAPK Phosphorylation AMPK->p38MAPK altered ERK ERK Phosphorylation AMPK->ERK altered CellCycle Cell Cycle Progression Cdc25a_Cdk4->CellCycle

Caption: Downstream signaling effects of Alanine Aminotransferase (ALAT) inhibition by this compound.

SPT_Inhibition_Pathway C3A This compound SPT Serine Palmitoyltransferase (SPT) C3A->SPT inhibition Sphingolipids De Novo Sphingolipid Biosynthesis SPT->Sphingolipids Membrane Membrane Integrity & Fluidity Sphingolipids->Membrane altered Signaling Cell Signaling (Growth, Apoptosis) Sphingolipids->Signaling disrupted Insulin Insulin Signaling Sphingolipids->Insulin modulated

Caption: Consequences of Serine Palmitoyltransferase (SPT) inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype with this compound Hypothesis Hypothesis: Off-Target Effect Start->Hypothesis DirectBinding Assess Direct Binding Hypothesis->DirectBinding GlobalChanges Assess Global Changes Hypothesis->GlobalChanges CETSA Cellular Thermal Shift Assay (CETSA) DirectBinding->CETSA AffinityMS Affinity Chromatography-MS DirectBinding->AffinityMS Validation Target Validation CETSA->Validation AffinityMS->Validation ProteomeProfiling Proteome-Wide Quantitative Profiling GlobalChanges->ProteomeProfiling ProteomeProfiling->Validation

Caption: Experimental workflow for identifying off-target effects of this compound.

References

preventing degradation of 3-Chloro-L-alanine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound in experimental setups to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended.[2]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions of this compound hydrochloride are soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL, may require ultrasonication).[3] To prevent degradation, it is crucial to prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the container is sealed to protect from moisture.[3]

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

The primary chemical degradation pathway for this compound in aqueous solution is hydrolysis, where the chlorine atom is displaced by a hydroxyl group to form serine, pyruvate, and ammonium chloride. This process can be catalyzed by enzymes like 3-chloro-D-alanine dehydrochlorinase.[4] The stability of amino acids in solution is also generally dependent on pH, with extremes in pH potentially accelerating degradation.

Q4: How can I minimize the degradation of this compound in my cell culture experiments?

To minimize degradation, prepare fresh working solutions of this compound in your cell culture medium or buffer immediately before use. It is recommended to filter-sterilize the working solution using a 0.22 µm filter before adding it to your cell culture.[3] Avoid prolonged incubation of the compound in solution at physiological temperatures (e.g., 37°C) before the experiment begins.

Q5: What are the known cellular targets of this compound?

This compound is a known inhibitor of several enzymes, most notably alanine aminotransferase (ALT).[2][5][6] It can also inhibit other enzymes such as threonine deaminase and alanine racemase.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed. Degradation of this compound due to improper storage or handling.Prepare fresh stock and working solutions. Store aliquoted stock solutions at -80°C for no longer than 6 months.[3]
Incorrect concentration of the active compound.Verify the initial weight and dilution calculations. Use a calibrated balance and pipettes.
pH of the experimental buffer or medium is affecting stability.Measure the pH of your final experimental solution. While specific pH stability data for this compound is limited, for many amino acid derivatives, a pH range of 6-7.5 is often a reasonable starting point for stability.
Precipitation observed in the stock or working solution. The concentration of this compound exceeds its solubility in the chosen solvent.Ensure the concentration is within the known solubility limits (e.g., ≥ 100 mg/mL in water for the hydrochloride salt).[3] For DMSO solutions, ensure it is not hygroscopic as this can impact solubility.[3]
The solution has been stored improperly, leading to precipitation upon thawing.When thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution.
Variability between experimental replicates. Inconsistent age of the this compound working solution.Prepare a single batch of working solution for all replicates in an experiment to ensure consistency. Add the compound to all wells/flasks at the same time.
Interaction with components in the cell culture medium.While specific interactions are not well-documented, consider if any components in your specific medium (e.g., high concentrations of other amino acids or reducing agents) could be reacting with this compound. Preparing solutions immediately before use can minimize this.

Quantitative Data Summary

Due to a lack of specific studies on the non-enzymatic degradation kinetics of this compound, a detailed quantitative table of its stability under various pH and temperature conditions cannot be provided at this time. However, the following table summarizes the recommended storage conditions for solutions based on supplier information.

Solvent Storage Temperature Storage Duration Source
Water (for hydrochloride salt)-80°C6 months[3]
Water (for hydrochloride salt)-20°C1 month[3]
DMSO-80°C6 months[3]
DMSO-20°C1 month[3]

Experimental Protocols

Protocol for Preparation of a Sterile 100 mM Aqueous Stock Solution of this compound Hydrochloride
  • Materials:

    • This compound hydrochloride (MW: 160.00 g/mol )

    • Sterile, nuclease-free water

    • Sterile 1.5 mL or 2 mL microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Sterile serological pipettes and pipette tips

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out 16.0 mg of this compound hydrochloride.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile, nuclease-free water to the tube.

    • Vortex the solution until the solid is completely dissolved.

    • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

    • Aliquot the sterile stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for up to 6 months.

Protocol for Purity Assessment by HPLC (General Method)
  • Principle: Amino acids are derivatized to introduce a chromophore or fluorophore, allowing for detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (OPA).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV or fluorescence detector.

    • Reversed-phase C18 column.

  • Mobile Phase (Example):

    • Mobile Phase A: A buffered aqueous solution (e.g., sodium phosphate buffer).

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • General Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare samples of the this compound solution to be tested (e.g., from a stability study).

    • Perform an automated or manual pre-column derivatization of the standards and samples with OPA reagent.

    • Inject the derivatized samples onto the HPLC system.

    • Elute the compounds using a gradient of mobile phase B.

    • Monitor the eluent at the appropriate wavelength for the OPA-derivatized amino acid.

    • The appearance of new peaks or a decrease in the area of the main this compound peak in the test samples compared to the standard would indicate degradation.

Note: This is a generalized protocol and would require optimization of the mobile phase, gradient, and derivatization conditions for this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Experiments

troubleshooting_workflow start Inconsistent or No Biological Effect check_prep Review Solution Preparation and Storage Procedures start->check_prep fresh_solution Prepare Fresh Stock and Working Solutions check_prep->fresh_solution verify_concentration Verify Initial Weighing and Dilutions fresh_solution->verify_concentration No re_run_experiment Re-run Experiment with Fresh Solutions fresh_solution->re_run_experiment Yes check_pH Measure pH of Experimental Medium verify_concentration->check_pH check_pH->re_run_experiment analyze_purity Consider Purity Analysis (e.g., HPLC) re_run_experiment->analyze_purity Problem Persists contact_support Consult with Technical Support or Analytical Chemist analyze_purity->contact_support

Caption: Troubleshooting workflow for experiments.

Potential Chemical Degradation Pathway of this compound

degradation_pathway 3_Chloro_L_alanine This compound Serine Serine 3_Chloro_L_alanine->Serine Hydrolysis Pyruvate Pyruvate 3_Chloro_L_alanine->Pyruvate Elimination Ammonium_Chloride Ammonium Chloride

Caption: Potential degradation pathways.

Signaling Pathway Affected by Inhibition of Alanine Aminotransferase (ALT)

signaling_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine L-Alanine Pyruvate->Alanine Glutamate Glutamate Pyruvate->Glutamate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito alpha_KG α-Ketoglutarate Glutamate->alpha_KG ALT Alanine Aminotransferase (ALT) Chloro_Ala This compound Chloro_Ala->ALT Inhibits TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_Mito->TCA_Cycle ATP ATP Production TCA_Cycle->ATP

Caption: Inhibition of ALT by this compound.

References

Technical Support Center: Addressing 3-Chloro-L-alanine Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-L-alanine (3-Cl-Ala). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (3-Cl-Ala)?

This compound is a bacteriostatic amino acid analog.[1][2] Its primary mode of action is the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly alanine racemase and D-alanine aminotransferase.[1][2][3] By targeting these enzymes, 3-Cl-Ala disrupts the supply of D-alanine, an essential component of peptidoglycan, leading to inhibition of bacterial growth.[4]

Q2: My bacterial strain has developed resistance to 3-Cl-Ala. What are the likely mechanisms?

Several mechanisms can contribute to 3-Cl-Ala resistance. The most commonly observed are:

  • Target Modification: Mutations in the genes encoding the target enzymes can reduce their affinity for 3-Cl-Ala. A notable example is the S180F substitution in the D-alanine aminotransferase (dat) gene of Staphylococcus aureus, which confers resistance to β-chloro-D-alanine (a stereoisomer of 3-Cl-Ala).[5][6][7][8]

  • Enzymatic Degradation: Some bacteria possess enzymes that can degrade 3-Cl-Ala. For instance, Fusobacterium nucleatum exhibits resistance through the activity of L-methionine-α-deamino-γ-mercaptomethane-lyase, which can metabolize 3-Cl-Ala.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport 3-Cl-Ala out of the bacterial cell, preventing it from reaching its intracellular targets. While direct evidence for specific 3-Cl-Ala efflux pumps is still emerging, various efflux pump families are known to transport amino acids and their analogs.

Q3: I am observing inconsistent results in my 3-Cl-Ala susceptibility assays. What could be the cause?

Inconsistent results can arise from several factors:

  • Media Composition: The presence of L-alanine in the growth medium can antagonize the antimicrobial effect of 3-Cl-Ala, particularly in some Gram-negative bacteria.[9] Ensure you are using a defined medium with controlled alanine concentrations for your assays.

  • Inoculum Preparation: The density of the bacterial inoculum can significantly impact the outcome of susceptibility tests. Standardize your inoculum preparation to ensure reproducibility.

  • Spontaneous Mutations: Resistance to 3-Cl-Ala can arise from spontaneous mutations. If you observe resistant colonies appearing in a susceptible population, consider performing further analysis to characterize the resistance mechanism.

Troubleshooting Guides

Problem 1: Decreased Susceptibility to 3-Cl-Ala in a Previously Susceptible Strain

If you observe a significant increase in the Minimum Inhibitory Concentration (MIC) of 3-Cl-Ala for your bacterial strain, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • Target Gene Mutation:

    • Action: Sequence the target genes, such as dat (D-alanine aminotransferase) and alr (alanine racemase), to identify potential mutations.

    • Expected Outcome: Identification of mutations, such as the S180F substitution in dat, which has been shown to confer resistance.[5][6][7][8]

  • Increased Expression of a Degrading Enzyme:

    • Action: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of known or putative 3-Cl-Ala degrading enzymes.

    • Expected Outcome: Increased transcript levels of the degrading enzyme in the resistant strain compared to the susceptible parent strain.

  • Overexpression of Efflux Pumps:

    • Action:

      • Conduct MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN).[10]

      • Perform qRT-PCR to quantify the expression of known multidrug resistance efflux pump genes.

    • Expected Outcome: A significant decrease in the MIC of 3-Cl-Ala in the presence of an EPI, and/or increased transcript levels of efflux pump genes in the resistant strain.

Problem 2: Difficulty in Determining the Mechanism of Resistance

If the initial troubleshooting steps do not yield a clear mechanism, a more in-depth investigation is warranted.

Experimental Workflow:

Resistance_Mechanism_Workflow start Resistant Phenotype Observed mic_testing Confirm MIC Increase start->mic_testing troubleshooting Initial Troubleshooting (Target Sequencing, qRT-PCR) mic_testing->troubleshooting no_clear_mechanism No Clear Mechanism troubleshooting->no_clear_mechanism wgs Whole Genome Sequencing no_clear_mechanism->wgs Genomic transcriptomics Transcriptomic Analysis (RNA-Seq) no_clear_mechanism->transcriptomics Transcriptomic proteomics Proteomic Analysis no_clear_mechanism->proteomics Proteomic identify_mutations Identify Novel Mutations wgs->identify_mutations identify_dge Identify Differentially Expressed Genes transcriptomics->identify_dge identify_dap Identify Differentially Abundant Proteins proteomics->identify_dap functional_validation Functional Validation (Gene Knockout, Complementation) identify_mutations->functional_validation identify_dge->functional_validation identify_dap->functional_validation elucidate_mechanism Elucidate Novel Resistance Mechanism functional_validation->elucidate_mechanism

Workflow for investigating unknown 3-Cl-Ala resistance mechanisms.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of β-chloro-D-alanine (BCDA) in S. aureus

StrainRelevant GenotypeMIC of BCDA (µg/mL)
JE2 (Wild-Type)dat wild-type500
BCDA1dat (S180F)>1000
JE2 alr1 mutantalr1 deletion<31.25

Data adapted from Roy et al. (2025).[5]

Table 2: Kinetic Parameters of D-alanine Aminotransferase (Dat) from S. aureus

Enzyme VariantSubstrateKm (mM)Vmax (µmol/min/mg)
Wild-Type DatD-alanine2.5 ± 0.31.5 ± 0.1
Dat-S180FD-alanine10.2 ± 1.50.4 ± 0.05

Note: These are representative values and may vary based on experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is adapted from standard clinical laboratory procedures.

  • Prepare 3-Cl-Ala Stock Solution: Dissolve 3-Cl-Ala in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 3-Cl-Ala stock solution (at twice the desired highest final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate Plates: Add 50 µL of the bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of 3-Cl-Ala that completely inhibits visible bacterial growth.

Alanine Racemase Activity Assay

This assay measures the conversion of L-alanine to D-alanine, which is then coupled to a reaction that can be monitored spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing L-alanine, D-amino acid oxidase, and horseradish peroxidase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Enzyme Preparation: Prepare a lysate of the bacterial strain of interest and clarify by centrifugation.

  • Initiate Reaction: Add the bacterial lysate to the reaction mixture.

  • Detection: The D-alanine produced is oxidized by D-amino acid oxidase, generating hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize a chromogenic substrate, leading to a color change that can be measured at a specific wavelength.

  • Calculate Activity: The rate of color change is proportional to the alanine racemase activity.

D-alanine Aminotransferase (Dat) Activity Assay

This assay measures the production of pyruvate from D-alanine.

  • Reaction Mixture: Prepare a reaction mixture containing D-alanine, α-ketoglutarate, and NADH in a suitable buffer (e.g., HEPES, pH 7.5).

  • Enzyme Preparation: Use a purified Dat enzyme or a clarified bacterial lysate.

  • Coupling Enzyme: Add lactate dehydrogenase (LDH) to the reaction mixture.

  • Initiate Reaction: Add the Dat enzyme preparation to the reaction mixture.

  • Detection: The pyruvate produced by Dat is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. This results in a decrease in absorbance at 340 nm.

  • Calculate Activity: The rate of decrease in absorbance at 340 nm is proportional to the Dat activity.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of specific mRNA transcripts.[11]

  • RNA Extraction: Isolate total RNA from bacterial cultures grown under the desired conditions (e.g., with and without 3-Cl-Ala). Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target and reference genes, and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene.

Signaling Pathways and Workflows

Signaling Pathway of 3-Cl-Ala Action and Resistance

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms AlaR Alanine Racemase (Alr) D_Ala D-Alanine AlaR->D_Ala Racemization Dat D-Ala Aminotransferase (Dat) Dat->D_Ala Synthesis PG Peptidoglycan Synthesis L_Ala L-Alanine L_Ala->AlaR D_Ala->PG DegradingEnzyme Degrading Enzyme (e.g., L-methionine-γ-lyase) EffluxPump Efflux Pump Three_Cl_Ala_ext 3-Cl-Ala (extracellular) EffluxPump->Three_Cl_Ala_ext MutatedDat Mutated Dat (e.g., S180F) Three_Cl_Ala_int 3-Cl-Ala (intracellular) Three_Cl_Ala_ext->Three_Cl_Ala_int Uptake Three_Cl_Ala_int->AlaR Inhibition Three_Cl_Ala_int->Dat Inhibition Three_Cl_Ala_int->DegradingEnzyme Degradation Three_Cl_Ala_int->EffluxPump Export Three_Cl_Ala_int->MutatedDat Reduced Inhibition

Overview of 3-Cl-Ala action and bacterial resistance mechanisms.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prepare_stock Prepare 3-Cl-Ala Stock Solution start->prepare_stock serial_dilution Perform Serial Dilution of 3-Cl-Ala prepare_stock->serial_dilution prepare_plate Prepare 96-Well Plate (Broth Dilution) prepare_plate->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at 37°C (16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Step-by-step workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Technical Support Center: Improving the Specificity of 3-Chloro-L-alanine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of 3-Chloro-L-alanine in experimental assays. The information provided herein is intended to address common challenges and offer detailed methodologies for more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an unnatural amino acid analogue of L-alanine.[1][2] It is widely recognized as an inhibitor of several enzymes, with its primary target being alanine racemase (Alr).[1][3][4][5] Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall's peptidoglycan layer.[6] The absence of a human homolog for alanine racemase makes it an attractive target for antibacterial drug development.[6]

Q2: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of alanine racemase, it is known to exhibit off-target activity against other enzymes, which can complicate experimental results. The primary off-target enzymes include:

  • Threonine deaminase: This enzyme is involved in the biosynthesis of isoleucine.[1][3][4]

  • Branched-chain amino acid transaminase (Transaminase B): This enzyme plays a role in the metabolism of branched-chain amino acids such as isoleucine and valine.[1][3][4]

  • L-aspartate-β-decarboxylase: This enzyme is involved in amino acid metabolism.[1][3]

  • Alanine-valine transaminase (Transaminase C): This enzyme is also involved in amino acid metabolism.[1]

Q3: How can I be sure that the observed effects in my assay are due to the inhibition of my target enzyme and not off-target effects?

Confirming the specificity of this compound's action is critical. Several experimental approaches can be employed:

  • Use of Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to use a cell line or organism where the target enzyme has been knocked out or its expression significantly reduced (knockdown). If this compound has no effect in the knockout/knockdown model compared to the wild-type, it strongly suggests the inhibitor acts on the intended target.

  • Competitive Inhibition Assays: Performing a competitive inhibition assay with the natural substrate of the target enzyme can help elucidate the mechanism of inhibition and provide evidence for target engagement.

  • Orthogonal Assays: Use a different assay method to confirm the results. For instance, if you are using a coupled-enzyme assay, you could validate your findings with a direct measurement technique like circular dichroism.

  • Enzyme Panel Screening: Test the activity of this compound against a panel of related enzymes to characterize its selectivity profile.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High background signal in the assay 1. Autofluorescence/absorbance of this compound. 2. Interference of this compound with assay reagents (e.g., detection probes). 3. Contamination of reagents.1. Run a control with this compound in the absence of the enzyme to measure its intrinsic signal. Subtract this background from your experimental values. 2. Test for direct interaction between this compound and your detection system. If interference is observed, consider an alternative detection method. 3. Use fresh, high-purity reagents.
Inconsistent or non-reproducible results 1. Instability of this compound in the assay buffer. 2. Variability in enzyme activity. 3. Pipetting errors.1. Prepare fresh solutions of this compound for each experiment. Assess its stability in your assay buffer over the time course of the experiment. 2. Ensure consistent preparation and handling of the enzyme. Always include a positive control (enzyme without inhibitor) and a negative control (no enzyme). 3. Use calibrated pipettes and be meticulous with your liquid handling.
No inhibitory effect observed 1. Inactive this compound. 2. Incorrect assay conditions (pH, temperature). 3. Enzyme concentration is too high.1. Verify the purity and integrity of your this compound stock. 2. Optimize the assay conditions for your specific enzyme. Ensure the pH and temperature are within the optimal range for both enzyme activity and inhibitor binding. 3. Titrate the enzyme concentration to a level where inhibition by a known inhibitor can be sensitively detected.
Observed effect may be due to off-target inhibition 1. The experimental system expresses multiple enzymes sensitive to this compound.1. Use a knockout/knockdown model for your primary target to confirm specificity. 2. If a knockout model is not available, perform counter-screening against known off-target enzymes. 3. Use a structurally distinct inhibitor of your target enzyme to see if it phenocopies the effect of this compound.

Quantitative Data on Inhibitor Specificity

A critical aspect of using any enzyme inhibitor is understanding its potency against both its intended target and potential off-targets. While comprehensive quantitative data for this compound across a wide range of organisms and enzymes is not extensively consolidated in the literature, the following table provides a template for organizing such data as it becomes available through your own experiments or further literature review. For comparison, IC50 values for other known alanine racemase inhibitors are included.

Inhibitor Target Enzyme Organism IC50 / Ki
This compoundAlanine RacemaseEscherichia coliData not readily available
This compoundAlanine RacemaseBacillus stearothermophilusData not readily available
This compoundThreonine DeaminaseEscherichia coliData not readily available
This compoundTransaminase BEscherichia coliData not readily available
D-CycloserineAlanine RacemaseStreptococcus iniae3.69 µM (IC50)[7]
HydroquinoneAlanine RacemaseStreptococcus iniae11.39 µM (IC50)[7]
Homogentisic acidAlanine RacemaseStreptococcus iniae12.27 µM (IC50)[7]

Experimental Protocols

Coupled Enzyme Assay for Alanine Racemase Inhibition

This protocol describes a common method for measuring alanine racemase activity and its inhibition by this compound. The assay couples the production of L-alanine from D-alanine to the reduction of NAD+ by L-alanine dehydrogenase, which can be monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • This compound

  • D-alanine (substrate)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a range of serial dilutions of this compound in assay buffer.

    • Prepare a solution of D-alanine in assay buffer.

    • Prepare a solution of NAD+ in assay buffer.

    • Prepare a working solution of L-alanine dehydrogenase in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or buffer for the no-inhibitor control)

      • Alanine racemase solution

    • Include a "no enzyme" control for each inhibitor concentration to account for background absorbance.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a "reaction mix" containing D-alanine, NAD+, and L-alanine dehydrogenase in assay buffer.

    • Add the reaction mix to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to the reaction temperature.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.

    • Subtract the rate of the "no enzyme" control from the corresponding experimental wells.

    • Plot the reaction velocity against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Circular Dichroism (CD) Assay for Alanine Racemase Activity

This method directly measures the change in the chirality of the alanine solution as the racemization reaction proceeds, avoiding the potential for inhibitors to interfere with a coupled enzyme system.[8][9]

Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine or D-alanine (substrate)

  • Assay buffer transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 8.0)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette

Procedure:

  • Instrument Setup:

    • Set the CD spectropolarimeter to measure ellipticity in the far-UV range (e.g., 200-240 nm).

    • Equilibrate the sample chamber to the desired reaction temperature.

  • Baseline Measurement:

    • Record a baseline spectrum of the assay buffer in the quartz cuvette.

  • Reaction Setup:

    • Add the assay buffer and the alanine substrate (either L- or D-alanine) to the cuvette.

    • Add the desired concentration of this compound (or buffer for the control).

    • Place the cuvette in the spectropolarimeter and allow it to equilibrate to the set temperature.

  • Initiate the Reaction and Data Acquisition:

    • Add the alanine racemase solution to the cuvette, mix gently, and immediately start recording CD spectra at regular time intervals.

  • Data Analysis:

    • The change in the CD signal at a specific wavelength (e.g., the peak for L-alanine) over time is proportional to the enzyme activity.

    • Calculate the initial reaction rate from the linear portion of the curve of CD signal versus time.

    • Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

Visualizations

Alanine Metabolism and Inhibition Pathway

The following diagram illustrates the central role of alanine racemase in bacterial alanine metabolism and how this compound can interfere with this process.

AlanineMetabolism cluster_bacterium Bacterial Cell cluster_host Host Environment L_Alanine L-Alanine Pyruvate_b Pyruvate L_Alanine->Pyruvate_b Transamination Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan Cell Wall Synthesis D_Alanine->Peptidoglycan Alanine_Racemase->D_Alanine Alanine_Dehydrogenase Alanine Dehydrogenase Chloro_L_alanine This compound Chloro_L_alanine->Alanine_Racemase Inhibition Glucose Glucose Pyruvate_h Pyruvate Glucose->Pyruvate_h Glycolysis L_Alanine_h L-Alanine Pyruvate_h->L_Alanine_h Transamination L_Alanine_h->L_Alanine Uptake Alanine_Aminotransferase Alanine Aminotransferase (ALT) SpecificityWorkflow start Start: Hypothesis This compound inhibits Target Enzyme X prepare_cells Prepare Wild-Type (WT) and Target X Knockout (KO) Cells start->prepare_cells treat_cells Treat both WT and KO cells with a dose range of this compound prepare_cells->treat_cells assay Perform functional assay (e.g., measure downstream product) treat_cells->assay measure_phenotype Measure Phenotypic Outcome assay->measure_phenotype analyze_wt Analyze results from WT cells measure_phenotype->analyze_wt analyze_ko Analyze results from KO cells measure_phenotype->analyze_ko decision Compare WT and KO results analyze_wt->decision analyze_ko->decision conclusion_specific Conclusion: Inhibition is specific to Target X decision->conclusion_specific Inhibitory effect is absent or significantly reduced in KO cells conclusion_off_target Conclusion: Off-target effects are likely decision->conclusion_off_target Inhibitory effect persists in KO cells

References

Technical Support Center: 3-Chloro-L-alanine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 3-Chloro-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent and stereospecific route for the synthesis of this compound is the chlorination of L-serine.[1][2] L-serine is a readily available and relatively inexpensive chiral starting material, which allows for the direct formation of the desired L-enantiomer of 3-chloroalanine. Other methods, such as starting from alanine and reacting it with sulfuric acid and chlorine gas, have been reported but often result in more byproducts and purification challenges.[3]

Q2: What are the primary chlorinating agents used in the synthesis of this compound from L-serine?

A2: The two main chlorinating agents described in the literature are N-Chlorosuccinimide (NCS) and thionyl chloride (SOCl₂).[3][4] The choice of reagent can influence the reaction conditions, yield, and byproduct profile.

Q3: What is the major byproduct in the synthesis using N-Chlorosuccinimide (NCS) and how can it be removed?

A3: When N-Chlorosuccinimide is used as the chlorinating agent, the major byproduct is succinimide.[3] This byproduct can often be removed during the purification process. One described method involves concentrating the reaction mixture and then precipitating the this compound product by adding a solvent like ethanol, in which succinimide has higher solubility.[3] The succinimide can also be recovered from the mother liquor and reconverted to NCS.[3]

Q4: Is this compound a stable compound? What are the recommended storage conditions?

A4: this compound is a halogenated amino acid and can be susceptible to degradation.[5][6] For long-term stability, it is recommended to store the solid compound in a cool, dry, and dark place, under an inert atmosphere if possible. For solutions, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[7] The hydrochloride salt form is generally more stable for storage.[7]

Q5: What is the risk of racemization during the synthesis and purification of this compound?

A5: Racemization of amino acids can occur under harsh reaction conditions, such as extreme pH or high temperatures.[8] The synthesis of this compound from L-serine is generally designed to be stereoretentive. However, the use of strong bases or prolonged heating can potentially lead to some degree of racemization. It is crucial to maintain mild reaction conditions to preserve the enantiomeric purity of the final product.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Inefficient chlorinating agent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature; avoid excessive heating. - Ensure the chlorinating agent (NCS or thionyl chloride) is of high purity and used in the correct stoichiometric ratio. - Consider optimizing the solvent system.
Presence of Unreacted L-serine - Insufficient amount of chlorinating agent. - Short reaction time.- Increase the molar equivalent of the chlorinating agent slightly. - Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Multiple Byproducts - Reaction temperature is too high. - Presence of water or other nucleophiles. - Side reactions of the chlorinating agent.- Maintain a controlled and lower reaction temperature. - Use anhydrous solvents and reagents to minimize hydrolysis and other side reactions. - Add the chlorinating agent slowly or in portions to control the reaction exotherm.
Low Enantiomeric Excess (Racemization) - Harsh pH conditions (strong base or acid). - Prolonged reaction at elevated temperatures.- Maintain a neutral or slightly acidic pH during the reaction and workup. - Minimize the reaction time and avoid high temperatures. - Analyze the enantiomeric purity of the product using a suitable chiral chromatography method.
Purification Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product Contaminated with Succinimide (from NCS reaction) - Inefficient precipitation of the product. - High solubility of the product in the precipitation solvent.- Optimize the volume and type of anti-solvent (e.g., ethanol) used for precipitation. - Cool the mixture to a lower temperature to decrease the solubility of this compound. - Consider recrystallization of the crude product from a suitable solvent system.
Product is an Oily or Gummy Solid - Presence of residual solvent. - Contamination with impurities that lower the melting point.- Ensure complete removal of the reaction solvent before precipitation. - Wash the precipitate thoroughly with a suitable solvent to remove soluble impurities. - Attempt to crystallize the product from a different solvent system.
Difficulty in Filtering the Precipitate - Very fine particle size of the product.- Allow the precipitate to age in the mother liquor to encourage crystal growth. - Use a centrifuge to pellet the solid before decanting the supernatant. - Employ a finer porosity filter paper or a membrane filter.
Product Purity is Still Low After Initial Purification - Co-precipitation of impurities. - Inefficient removal of starting materials or byproducts.- Perform a recrystallization of the crude product. - Consider using column chromatography for purification, although this may be more complex for a highly polar compound.

Experimental Protocols

Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol is adapted from methodologies described in patent literature.[3]

Materials:

  • L-serine

  • N-Chlorosuccinimide (NCS)

  • Thiourea or N,N'-dimethylthiourea

  • Dichloromethane (anhydrous)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine and thiourea (or N,N'-dimethylthiourea) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.

  • To the resulting residue, add ethanol and stir vigorously for 1 hour to precipitate the product.

  • Filter the solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Reactant/SolventMolar Ratio (relative to L-serine)Typical Yield
L-serine1-
N-Chlorosuccinimide (NCS)1.1 - 1.575-90%[3]
Thiourea0.3 - 0.5
Dichloromethane-
Ethanol-
Purification by Precipitation
  • The crude this compound obtained from the synthesis is often contaminated with byproducts such as succinimide.

  • A common purification method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., water) and then adding a larger volume of a less polar solvent in which the product is insoluble (e.g., ethanol or isopropanol) to induce precipitation.

  • The mixture is typically stirred for a period of time, often at a reduced temperature, to maximize the recovery of the purified product.

  • The purified solid is then collected by filtration, washed with the precipitation solvent, and dried.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start L-Serine Reagents NCS / Thiourea in Dichloromethane Reaction Chlorination Reaction Start->Reaction Reagents->Reaction Workup Solvent Removal Reaction->Workup Precipitation Precipitation with Ethanol Workup->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckReactionCompletion Check Reaction Completion (TLC/HPLC) Start->CheckReactionCompletion CheckTemp Verify Reaction Temperature Start->CheckTemp CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents IncompleteReaction Incomplete Reaction CheckReactionCompletion->IncompleteReaction Incomplete Degradation Product Degradation CheckTemp->Degradation Too High ReagentIssue Reagent Issue CheckReagents->ReagentIssue Impure/Incorrect Amount IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime MoreReagent Add More Chlorinating Agent IncompleteReaction->MoreReagent OptimizeTemp Optimize Temperature Degradation->OptimizeTemp UsePureReagents Use High Purity Reagents ReagentIssue->UsePureReagents

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Analysis of 3-Chloro-L-alanine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 3-Chloro-L-alanine impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the analytical methodologies used to identify and quantify impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound and its impurities?

A1: The primary methods for the analysis of this compound and its impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Q2: Why is derivatization often required for the analysis of this compound, particularly by GC-MS?

A2: this compound is a polar and non-volatile amino acid. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. This is essential for GC-MS analysis to ensure the compound can be vaporized without decomposition and can travel through the GC column.[1][2] Common derivatization techniques include silylation and acylation.[3]

Q3: How can I choose the most suitable analytical method for my specific needs?

A3: The choice of method depends on several factors:

  • For routine purity testing and quantification of known impurities: HPLC with UV or Charged Aerosol Detection (CAD) is often the method of choice due to its robustness and reproducibility.[4][5]

  • For identification of unknown impurities and high sensitivity: GC-MS or LC-MS are preferred due to the structural information provided by the mass spectrometer.

  • For high-efficiency separations and analysis of chiral impurities: Capillary Electrophoresis (CE) and chiral HPLC are powerful techniques.[6][7]

Analytical Method Performance

The following table summarizes typical performance characteristics of the various analytical methods used for the detection of this compound impurities.

Analytical MethodCommon Detector(s)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC (Reversed-Phase) UV, CAD, MS0.03% for related substances[5]Robust, reproducible, suitable for routine quality control.May require ion-pairing agents for better retention of polar analytes.
GC-MS Mass SpectrometerAnalyte dependent, typically in the low ng/mL range.High sensitivity and specificity, excellent for impurity identification.Requires derivatization, which adds complexity to sample preparation.[1][2]
Capillary Electrophoresis (CE) UV, MS0.25 µg/mL (UV), 0.8 ng/mL (MS) for similar amino acids.[8]High separation efficiency, minimal sample consumption.Can have lower concentration sensitivity compared to GC-MS or LC-MS.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like sodium octanesulfonate can be added to the mobile phase to improve the retention of polar analytes.[4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol describes a general procedure for the GC-MS analysis of this compound following derivatization.

1. Derivatization (Silylation):

  • Dry a known amount of the this compound sample under a stream of nitrogen.
  • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a solvent (e.g., pyridine or acetonitrile).[1]
  • Heat the mixture at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected derivatives.

3. Data Analysis:

  • Identify impurities based on their retention times and the fragmentation patterns in their mass spectra.

Troubleshooting Guides

HPLC Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The basic amino group of this compound can interact with residual silanols on the silica-based column, leading to peak tailing. Try a lower pH mobile phase to ensure the amino group is fully protonated. Alternatively, use a column with end-capping or a base-deactivated stationary phase.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Possible Cause 3: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase should be at least 2 pH units away from the pKa of this compound to ensure a single ionic form is present.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using gradient elution or ion-pairing reagents.

  • Possible Cause 2: Mobile Phase Composition Fluctuation.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

GC-MS Troubleshooting

Issue: No or Low Peak Response for Derivatized this compound

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Optimize the derivatization reaction conditions, including the reagent-to-sample ratio, temperature, and reaction time. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate many reagents.[2]

  • Possible Cause 2: Degradation of the Derivative.

    • Solution: Some derivatives can be sensitive to moisture or heat. Analyze the samples as soon as possible after derivatization. Check the injector temperature to ensure it is not too high, which could cause thermal degradation.

  • Possible Cause 3: Adsorption in the GC System.

    • Solution: Amino acid derivatives can be active and adsorb to sites in the injector liner or the column. Use a deactivated liner and ensure the column is in good condition.

Issue: Presence of Extraneous Peaks in the Chromatogram

  • Possible Cause 1: Contamination from Solvents or Reagents.

    • Solution: Run a blank analysis with only the solvent and derivatization reagent to identify any background peaks. Use high-purity solvents and reagents.

  • Possible Cause 2: Side Reactions during Derivatization.

    • Solution: Some derivatization reagents can produce by-products. Consult the literature for the specific reagent to understand potential side reactions and their products.

Visual Workflows and Diagrams

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Inappropriate pH? start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use End-capped/ Base-deactivated Column cause1->solution1b solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 solution3 Adjust pH to be >2 units from pKa cause3->solution3

HPLC Peak Shape Troubleshooting Logic

GCMS_Derivatization_Workflow start Start: this compound Sample step1 Dry Sample (e.g., under Nitrogen) start->step1 step2 Add Derivatization Reagent (e.g., MSTFA) and Solvent step1->step2 step3 Heat to Complete Reaction (e.g., 60-100 °C) step2->step3 step4 Inject Derivatized Sample into GC-MS step3->step4 end Analysis of Derivatized This compound step4->end

GC-MS Derivatization Workflow

References

optimizing storage conditions for long-term 3-Chloro-L-alanine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability testing of 3-Chloro-L-alanine to ensure its integrity throughout long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage temperatures from various suppliers are generally -20°C or 4°C.[1][2][3] To minimize degradation, storage at -20°C is preferable.

Q2: How should I store solutions of this compound?

Stock solutions of this compound are significantly less stable than the solid form and are susceptible to hydrolysis. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -80°C for a maximum of six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which leads to the formation of pyruvic acid, ammonium, and chloride ions. This reaction is pH-dependent and is accelerated under alkaline conditions.

Q4: How does pH affect the stability of this compound in solution?

The stability of this compound in solution is highly dependent on pH. It is more stable in neutral to slightly acidic conditions and degrades more rapidly in alkaline (basic) solutions. For experimental work, it is advisable to maintain the pH of the solution below 7.

Q5: Is this compound sensitive to light?

Yes, as with many amino acid derivatives, exposure to light, particularly UV light, can potentially lead to degradation. Therefore, it is recommended to store both solid and solution forms of this compound protected from light. Amber vials or containers wrapped in aluminum foil are suitable for this purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Ensure the solid compound has been stored at -20°C in a tightly sealed container, away from moisture. - Prepare fresh solutions before each experiment. - If using a stored stock solution, verify its purity by a suitable analytical method such as HPLC.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.- The primary degradation product is likely pyruvic acid from hydrolysis. - Consider other potential degradation pathways such as oxidation or photodegradation if the compound has been exposed to air or light. - Perform a forced degradation study to identify potential degradation products under various stress conditions.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). Uptake of moisture and/or degradation.- Discard the product as its purity is compromised. - Ensure that the container is properly sealed and stored in a desiccator if necessary to protect from humidity.
Inconsistent results when working with solutions. pH-dependent degradation.- Check and control the pH of your experimental buffer. Maintain a neutral to slightly acidic pH for better stability. - Avoid using alkaline buffers if possible.

Quantitative Stability Data

While specific long-term, quantitative stability data for this compound is not extensively available in published literature, the following table provides a general guideline based on supplier recommendations and typical stability profiles for similar compounds. It is strongly recommended that users perform their own stability studies for critical applications.

Table 1: Recommended Storage Conditions and Expected Stability

Form Storage Temperature Conditions Expected Shelf-Life
Solid-20°CTightly sealed, protected from light and moisture.> 2 years
Solid4°CTightly sealed, protected from light and moisture.[1][3]1-2 years
Solution-80°CAliquoted, single-use, tightly sealed.[1]Up to 6 months[1]
Solution-20°CAliquoted, single-use, tightly sealed.[1]Up to 1 month[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Store 10 mg of solid this compound at 60°C for 48 hours.

  • Photodegradation (Solution): Expose 2 mL of the stock solution in a transparent vial to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

  • Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ): Perform these validation parameters according to standard ICH guidelines.

Visualizations

cluster_degradation Degradation Pathway of this compound A This compound B Pyruvic Acid A->B Hydrolysis (e.g., in aqueous solution) C Ammonium (NH4+) B->C D Chloride (Cl-) B->D

Caption: Proposed primary degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Solid: -20°C, sealed, dark) (Solution: Freshly prepared or -80°C) Start->CheckStorage CheckPurity Analyze Purity by HPLC CheckStorage->CheckPurity Pure Purity is High (>98%) CheckPurity->Pure Yes Degraded Purity is Low (<98%) CheckPurity->Degraded No CheckProcedure Review Experimental Procedure (pH, temperature, light exposure) Pure->CheckProcedure Discard Discard and Use New Stock Degraded->Discard Optimize Optimize Experimental Conditions CheckProcedure->Optimize

Caption: A logical workflow for troubleshooting stability-related issues.

cluster_selection Selecting Optimal Storage Conditions Start This compound Received Form Form? Start->Form Solid Solid Form->Solid Solid Solution Solution Form->Solution Solution LongTerm Long-term Storage? Solid->LongTerm UseImmediately Use Immediately Solution->UseImmediately StoreSolid Store at -20°C (Tightly sealed, dark, dry) LongTerm->StoreSolid Yes LongTerm->UseImmediately No ShortTermSolution Short-term Storage? UseImmediately->ShortTermSolution Storage Needed ShortTermSolution->UseImmediately No StoreSolution Aliquot and Store at -80°C ShortTermSolution->StoreSolution Yes

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Effects of 3-Chloro-L-alanine and its D-isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory properties of 3-Chloro-L-alanine and its D-isomer, focusing on their differential effects on key bacterial enzymes. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development efforts targeting microbial pathways.

Executive Summary

Both this compound and its D-isomer are known inhibitors of bacterial growth, primarily by targeting enzymes involved in the synthesis of the peptidoglycan cell wall. Experimental evidence demonstrates that while both isomers exhibit inhibitory activity, their potency and specificity differ significantly. 3-Chloro-D-alanine emerges as a more potent and specific inhibitor of enzymes crucial for D-alanine metabolism, such as alanine racemase and D-amino acid transaminase. In contrast, this compound, while also capable of inhibiting alanine racemase, exhibits a broader range of targets, including enzymes involved in L-amino acid metabolism, suggesting lower specificity.

Data Presentation: Quantitative Inhibitory Effects

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its D-isomer on key bacterial enzymes.

Target EnzymeIsomerInhibition Constant (Ki)IC50Percent InhibitionOrganismReference
D-Amino Acid Transaminase 3-Chloro-D-alanine10 µM (competitive inhibitor)--Bacillus sphaericus[1]
This compoundNot a substrate--Bacillus sphaericus[1]
Alanine Racemase 3-Chloro-D-alanine--90-95%Escherichia coli, Bacillus subtilis[2][3][4]
This compoundInhibitor--Escherichia coli[5][6]
Threonine Deaminase This compoundInhibitor--Salmonella typhimurium
Branched-chain Amino Acid Transaminase This compoundInhibitor--Escherichia coli

Mechanism of Action: Targeting Peptidoglycan Synthesis

The primary mechanism by which both 3-chloro-alanine isomers impede bacterial growth is through the disruption of peptidoglycan synthesis. This essential polymer provides structural integrity to the bacterial cell wall. Alanine racemase, a key enzyme in this pathway, catalyzes the conversion of L-alanine to D-alanine, a crucial building block for the pentapeptide side chains of peptidoglycan.[7][8][9] Inhibition of alanine racemase depletes the pool of D-alanine, thereby preventing the formation of a stable cell wall and ultimately leading to cell lysis.

3-Chloro-D-alanine also inhibits D-amino acid transaminase, another enzyme involved in D-amino acid metabolism, further disrupting the availability of essential components for cell wall synthesis.[1] The broader inhibitory profile of this compound against enzymes involved in L-amino acid metabolism may contribute to its overall antibacterial effect but also points to a lower specificity for the key enzymes of the D-alanine pathway.

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This method determines the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • D-alanine (substrate)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD+

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Inhibitor (this compound or 3-Chloro-D-alanine)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-alanine, NAD+, and L-alanine dehydrogenase.

  • Add varying concentrations of the inhibitor (this compound or 3-Chloro-D-alanine) to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified alanine racemase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the alanine racemase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value. To determine the Ki, experiments are performed with varying concentrations of both the substrate and the inhibitor.

D-Amino Acid Transaminase Inhibition Assay

This assay measures the activity of D-amino acid transaminase by monitoring the formation of the product of the transamination reaction.

Materials:

  • Purified D-amino acid transaminase

  • D-alanine (amino donor substrate)

  • α-ketoglutarate (amino acceptor substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 8.0)

  • Inhibitor (3-Chloro-D-alanine)

  • Method for detecting product formation (e.g., coupling to a dehydrogenase and monitoring NADH consumption, or direct measurement of glutamate by HPLC).

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-alanine, and α-ketoglutarate.

  • Add varying concentrations of the inhibitor (3-Chloro-D-alanine) to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of purified D-amino acid transaminase.

  • Monitor the reaction progress by measuring the formation of glutamate or the consumption of a coupled substrate over time.

  • The rate of reaction is proportional to the D-amino acid transaminase activity.

  • To determine the inhibition constant (Ki), the initial velocities are measured at different substrate and inhibitor concentrations, and the data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive). For 3-Chloro-D-alanine, a competitive inhibition model with respect to D-alanine is used.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (Alanine Racemase or D-Amino Acid Transaminase) ReactionMix Prepare Reaction Mixture Enzyme->ReactionMix Substrates Substrates (e.g., D-alanine, α-ketoglutarate) Substrates->ReactionMix Inhibitors Inhibitors (this compound & 3-Chloro-D-alanine) Inhibitors->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubation Pre-incubate at Optimal Temperature ReactionMix->Incubation Initiation Initiate Reaction with Enzyme Incubation->Initiation Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Initiation->Monitoring Data Collect Kinetic Data Monitoring->Data Calc Calculate % Inhibition, IC50, and Ki values Data->Calc Comparison Compare Inhibitory Potency and Specificity Calc->Comparison

Caption: Experimental workflow for determining enzyme inhibition.

peptidoglycan_synthesis_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine Ala_Racemase Alanine Racemase L_Ala->Ala_Racemase D_Ala D-Alanine D_Ala_Ligase D-Ala-D-Ala Ligase D_Ala->D_Ala_Ligase Ala_Racemase->D_Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala_Ligase->D_Ala_D_Ala UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide + L-Ala, D-Glu, m-DAP Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II + UDP-NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cross_linking Transpeptidation (Cross-linking) Peptidoglycan->Cross_linking Inhibitor_D 3-Chloro-D-alanine Inhibitor_D->Ala_Racemase Inhibitor_L This compound Inhibitor_L->Ala_Racemase

Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway.

References

Comparative Analysis of 3-Chloro-L-alanine's Efficacy in Disrupting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-L-alanine with other established bacterial cell wall synthesis inhibitors. The following sections detail its mechanism of action, present comparative quantitative data, and provide standardized experimental protocols for validation.

Mechanism of Action: Targeting the Foundations of Peptidoglycan Synthesis

This compound is a synthetic amino acid analogue that primarily functions as a bacteriostatic agent by inhibiting key enzymes involved in the synthesis of peptidoglycan, the essential component of the bacterial cell wall. Its principal target is alanine racemase, an enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan. By inhibiting alanine racemase, this compound effectively depletes the pool of D-alanine, thereby disrupting the synthesis of the cell wall.[1][2][3][4]

Beyond its primary target, this compound has been shown to inhibit other pyridoxal 5'-phosphate (PLP)-dependent enzymes, including various transaminases, which can contribute to its overall antibacterial effect.[3]

In contrast, other well-known cell wall synthesis inhibitors employ different mechanisms. D-cycloserine, another D-alanine analogue, also inhibits alanine racemase but has a dual-action mechanism, additionally targeting D-alanine:D-alanine ligase. Vancomycin, a glycopeptide antibiotic, operates at a later stage by binding directly to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering both transglycosylation and transpeptidation reactions. Beta-lactam antibiotics, such as penicillin, inhibit the final transpeptidation step by acylating the active site of penicillin-binding proteins (PBPs).

Inhibition_of_Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_periplasm Periplasm cluster_inhibitors2 L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase D-Alanine->D-Ala-D-Ala_Ligase Alanine_Racemase->D-Alanine D-Ala-D-Ala D-Ala-D-Ala UDP-MurNAc-pentapeptide UDP-MurNAc- pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide Incorporation D-Ala-D-Ala_Ligase->D-Ala-D-Ala This compound This compound This compound->Alanine_Racemase Inhibits D-cycloserine D-cycloserine D-cycloserine->Alanine_Racemase Inhibits D-cycloserine->D-Ala-D-Ala_Ligase Inhibits Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Transpeptidase_PBP Transpeptidase (PBP) Transglycosylase->Transpeptidase_PBP Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase_PBP->Cross-linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Beta-lactams Beta-lactams Beta-lactams->Transpeptidase_PBP Inhibits

Caption: Inhibition of Bacterial Cell Wall Synthesis Pathways.

Quantitative Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various bacterial strains. It is important to note that the efficacy of this compound, particularly against E. coli, shows variability in the literature, with some studies indicating resistance when used as a single agent and others demonstrating a synergistic effect with other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Alanine Racemase Inhibitors

CompoundTarget OrganismMIC (µg/mL)Reference
L-CycloserineMycobacterium tuberculosis0.3[5]
D-CycloserineMycobacterium tuberculosis (auxotrophic strain)2.3[5]
D-CycloserineMycobacterium tuberculosis (wild-type)15[5]
This compoundEscherichia coliResistant (as single agent)[6]
This compound + PhosphomycinEscherichia coli (urinary tract isolates)Synergistic effect observed[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Other Cell Wall Synthesis Inhibitors

CompoundTarget OrganismMIC Range (µg/mL)Reference
VancomycinStaphylococcus aureus0.25 - 4.0[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound's effects.

Experimental Workflow: Assessing Cell Wall Synthesis Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Bacterial_Culture->MIC_Determination Cell_Wall_Synthesis_Assay Peptidoglycan Synthesis Inhibition Assay Bacterial_Culture->Cell_Wall_Synthesis_Assay Inhibitor_Preparation Prepare Inhibitor Stock Solutions (this compound, Comparators) Inhibitor_Preparation->MIC_Determination Enzyme_Inhibition_Assay Alanine Racemase Inhibition Assay Inhibitor_Preparation->Enzyme_Inhibition_Assay Inhibitor_Preparation->Cell_Wall_Synthesis_Assay Data_Analysis1 Calculate IC50 Enzyme_Inhibition_Assay->Data_Analysis1 Measure enzyme activity Data_Analysis2 Quantify Inhibition Cell_Wall_Synthesis_Assay->Data_Analysis2 Measure precursor incorporation Comparison Compare Efficacy Data_Analysis1->Comparison Data_Analysis2->Comparison

Caption: Generalized Experimental Workflow.

Protocol 1: Alanine Racemase Inhibition Assay

This protocol is adapted from established methods for determining the inhibition of alanine racemase activity.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase

  • Horseradish peroxidase

  • Amplex Red (or a similar colorimetric/fluorometric substrate)

  • Phosphate buffer (pH 8.0)

  • This compound and other inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, D-amino acid oxidase, horseradish peroxidase, and Amplex Red.

  • Inhibitor Addition: Add varying concentrations of this compound or other test inhibitors to the wells of the 96-well plate. Include a control with no inhibitor.

  • Enzyme Addition: Add purified alanine racemase to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding L-alanine to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence or absorbance at the appropriate wavelength using a microplate reader. The rate of the reaction is proportional to the amount of D-alanine produced by alanine racemase.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Protocol 2: Peptidoglycan Synthesis Inhibition Assay (using Radiolabeled Precursors)

This protocol outlines a method to measure the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.

Materials:

  • Bacterial culture (e.g., E. coli) in the mid-logarithmic growth phase

  • [¹⁴C]N-acetylglucosamine ([¹⁴C]GlcNAc) or another suitable radiolabeled peptidoglycan precursor

  • This compound and other inhibitors

  • Trichloroacetic acid (TCA), cold

  • Scintillation fluid

  • Scintillation counter

  • Glass microfiber filters

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to an OD600 of approximately 0.4-0.6.

    • Aliquot the culture into test tubes.

    • Add the desired concentration of this compound or other inhibitors to the test samples. Include a vehicle control.

  • Radiolabeling:

    • Immediately add a known amount of [¹⁴C]GlcNAc to each tube.

    • Incubate the tubes at 37°C with shaking.

  • Sample Collection and Precipitation:

    • At various time points (e.g., 0, 15, 30, 60 minutes), remove an aliquot from each tube.

    • Add the aliquot to an equal volume of cold 10% TCA to precipitate the macromolecules.

    • Incubate on ice for at least 30 minutes.

  • Filtration and Washing:

    • Filter the precipitated macromolecules through a glass microfiber filter.

    • Wash the filter twice with cold 5% TCA to remove unincorporated radiolabel.

    • Wash the filter with ethanol.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity (counts per minute, CPM) against time for each condition (with and without inhibitor).

    • The reduction in the rate of incorporation in the presence of the inhibitor indicates the level of peptidoglycan synthesis inhibition.

Conclusion

This compound demonstrates a clear mechanism of action against bacterial cell wall synthesis by primarily targeting alanine racemase. While its efficacy as a standalone agent against certain Gram-negative bacteria like E. coli requires further investigation to resolve conflicting reports, its potential for synergistic activity with other antibiotics presents a promising avenue for future research. The provided experimental protocols offer a standardized framework for researchers to quantitatively assess and compare the inhibitory effects of this compound and other compounds on this critical bacterial pathway. Further studies focusing on direct, head-to-head comparisons of MIC values against a broader range of clinical isolates are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of 3-Chloro-L-alanine with other Alanine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between molecular analogs is paramount for advancing discovery. This guide provides a comprehensive comparative analysis of 3-Chloro-L-alanine against other key alanine analogs, focusing on their inhibitory effects on target enzymes, supported by experimental data and detailed methodologies.

Introduction

Alanine and its analogs represent a critical class of molecules in biochemical research and pharmaceutical development. As mimics of the endogenous amino acid, these compounds can interact with and modulate the activity of various enzymes, offering therapeutic potential and tools for mechanistic studies. This compound, a halogenated analog of L-alanine, has garnered significant interest for its potent inhibitory activity, primarily against enzymes involved in bacterial cell wall synthesis. This guide will objectively compare the performance of this compound with other notable alanine analogs, namely 3-Fluoro-L-alanine and the well-established antibiotic D-cycloserine.

Quantitative Comparison of Inhibitory Activity

The primary target for many alanine analogs, including this compound, is alanine racemase, a crucial enzyme in bacteria responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. The inhibitory potency of these analogs is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Alanine AnalogTarget EnzymeInhibition ParameterValueOrganism/Source
3-Chloro-D-alanine Alanine Racemase% Inhibition90-95%Escherichia coli, Bacillus subtilis[1]
D-Cycloserine Alanine RacemaseKi6.5 x 10-4 MEscherichia coli W[2]
L-Cycloserine Alanine RacemaseKi2.1 x 10-3 MEscherichia coli W[2]
D-chlorovinylglycine Alanine Racemasekinact/Ki122 ± 14 M-1s-1Escherichia coli B[3]
D-fluorovinylglycine Alanine Racemasekinact/Ki93 M-1s-1Escherichia coli B[3]
β,β,β-trifluoroalanine Alanine Racemase-Mechanism-based inactivatorSalmonella typhimurium, Bacillus stearothermophilus[4]

Experimental Protocols

Determination of Alanine Racemase Inhibition (Coupled-Enzyme Assay)

A widely used method to determine the inhibitory activity against alanine racemase is a coupled-enzyme assay. This method indirectly measures the formation of L-alanine from D-alanine by the racemase.

Principle: Alanine racemase converts D-alanine to L-alanine. The produced L-alanine is then deaminated by L-alanine dehydrogenase, a reaction that reduces NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified alanine racemase

  • D-alanine (substrate)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD+

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compound (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of D-alanine.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • To determine the Ki value for a competitive inhibitor, substrate-velocity curves are generated in the presence of various concentrations of the inhibitor. The data can then be analyzed using methods such as the Lineweaver-Burk plot or non-linear regression analysis.[5]

Synthesis of Alanine Analogs

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of L-serine.[6]

Reaction Scheme: L-Serine is treated with a chlorinating agent, such as thionyl chloride, in a suitable solvent. The hydroxyl group of serine is replaced by a chlorine atom to yield this compound. The reaction is typically followed by purification steps to isolate the final product. A more detailed industrial synthesis involves a two-step process where L-serine is first esterified and then chlorinated.[7]

Synthesis of 3-Fluoro-L-alanine

The synthesis of 3-Fluoro-L-alanine can be achieved through various methods, including the fluorination of protected tryptophan derivatives followed by deprotection. Another approach involves the asymmetric synthesis from fluoropyruvic acid using an optically active amine.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and many of its analogs is the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

The inhibition of alanine racemase by β-chloroalanine is a time-dependent, irreversible process. The inhibitor acts as a suicide substrate, where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies the enzyme, leading to its inactivation.[2]

Below is a diagram illustrating the general mechanism of alanine racemase inhibition by a β-substituted alanine analog.

InhibitionMechanism cluster_enzyme Alanine Racemase Active Site cluster_reaction Inhibition Pathway Enzyme Alanine Racemase (PLP-dependent) PLP Pyridoxal 5'-phosphate (PLP) Inhibitor This compound (Substrate Analog) Enzyme->Inhibitor Binding Intermediate Reactive Intermediate (e.g., Aminoacrylate) Inhibitor->Intermediate Enzymatic Conversion InactiveEnzyme Inactive Covalent Adduct Intermediate->InactiveEnzyme Covalent Modification

Caption: Mechanism of Alanine Racemase Inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors, such as alanine analogs, typically follows a structured workflow.

ExperimentalWorkflow start Start: Library of Alanine Analogs hts High-Throughput Screening (HTS) (e.g., Coupled-Enzyme Assay) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response Active Compounds ki_determination Kinetic Studies (Ki Determination) dose_response->ki_determination mechanism_studies Mechanism of Action Studies (e.g., Mass Spectrometry) ki_determination->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

References

Synergistic Antimicrobial Effects of 3-Chloro-L-alanine in Combination with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. This guide provides a comparative analysis of the synergistic interactions between 3-Chloro-L-alanine (3-Cl-Ala) and other classes of antibiotics, supported by experimental data and detailed methodologies. This compound, an analog of the amino acid alanine, has been shown to potentiate the activity of several antibiotics by targeting bacterial cell wall synthesis.

Quantitative Analysis of Synergistic Effects

The synergistic activity of 3-Chloro-alanine, primarily the D-isomer (β-chloro-D-alanine or βCDA), has been demonstrated against a range of bacteria when combined with antibiotics that also target the peptidoglycan synthesis pathway. The following table summarizes the key quantitative data from these studies.

CombinationTarget OrganismKey FindingsReference
β-Chloro-D-alanine + D-cycloserine Mycobacterium tuberculosisβ-Chloro-D-alanine (at a sub-inhibitory concentration) reduced the Minimum Inhibitory Concentration (MIC) of D-cycloserine from 50 mg/L to 2.5 mg/L.[1]
β-Chloro-D-alanine + Penicillin G Salmonella typhimurium, E. coliA synergistic effect on the growth of both organisms was observed in vitro.[2]
β-Chloro-L-alanine + Phosphomycin Urinary Tract Isolates of E. coliThe combination of β-Chloro-L-alanine (0.5 mM) with sub-MIC doses of phosphomycin decreased the MIC and MBC values in 22.5% of the isolates.[3]

Mechanisms of Synergistic Action

The synergy between 3-Chloro-alanine and other cell wall synthesis inhibitors stems from their complementary targeting of the peptidoglycan biosynthesis pathway. 3-Chloro-alanine acts as an inhibitor of alanine racemase, an enzyme essential for converting L-alanine to D-alanine, a crucial component of the peptidoglycan cell wall. By depleting the pool of D-alanine, 3-Chloro-alanine sensitizes the bacteria to other antibiotics that target different steps in the same pathway.

Synergistic Interaction with D-cycloserine

D-cycloserine is a structural analog of D-alanine and inhibits two key enzymes in the peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[4][5] The synergistic effect with β-chloro-D-alanine arises from the simultaneous inhibition of alanine racemase by both compounds, leading to a more profound depletion of D-alanine and D-alanyl-D-alanine dipeptides, which are essential for cell wall construction.[1][6][7]

cluster_cytoplasm Bacterial Cytoplasm cluster_inhibitors L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Alr->D_Ala Ddl->D_Ala_D_Ala BCDA β-Chloro-D-alanine BCDA->Alr Inhibits DCS D-cycloserine DCS->Alr Inhibits DCS->Ddl Inhibits

Synergistic inhibition of peptidoglycan synthesis by β-Chloro-D-alanine and D-cycloserine.
Synergistic Interaction with Penicillin G

Penicillin G, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains, by binding to penicillin-binding proteins (PBPs).[8][9][10][11] The synergy with β-chloro-D-alanine is achieved by attacking the pathway at two distinct points: β-chloro-D-alanine inhibits an early step (D-alanine formation), while penicillin G blocks a late step (transpeptidation).[2] This dual-pronged attack weakens the cell wall more effectively than either agent alone.

cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibitors Early Early Steps (e.g., D-Alanine Synthesis) Late Late Steps (Transpeptidation) Early->Late CellWall Intact Cell Wall Late->CellWall BCDA β-Chloro-D-alanine BCDA->Early Inhibits PenG Penicillin G PenG->Late Inhibits

Sequential blockade of peptidoglycan synthesis by β-Chloro-D-alanine and Penicillin G.
Synergistic Interaction with Phosphomycin

Phosphomycin inhibits the very first committed step of peptidoglycan biosynthesis by inactivating the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[12][13][14][15][16] The synergy with β-chloro-L-alanine, which inhibits the MurC enzyme (UDP-N-acetylmuramate:L-alanine ligase) that adds the first L-alanine to the peptidoglycan precursor, is due to the inhibition of two sequential steps in the cytoplasmic phase of cell wall synthesis.[3]

cluster_cytoplasm Cytoplasmic Steps of Peptidoglycan Synthesis cluster_inhibitors UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_MurNAc UDP-MurNAc MurC MurC UDP_MurNAc->MurC UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala MurA->UDP_MurNAc MurC->UDP_MurNAc_L_Ala Phosphomycin Phosphomycin Phosphomycin->MurA Inhibits BCLA β-Chloro-L-alanine BCLA->MurC Inhibits

Dual inhibition of early peptidoglycan precursor synthesis by Phosphomycin and β-Chloro-L-alanine.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of synergistic antibiotic effects. For specific parameters, it is essential to consult the original research articles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Method: Broth Microdilution

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Method:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of antibiotic A are made along the x-axis, and serial dilutions of antibiotic B are made along the y-axis. This results in wells containing various combinations of the two antibiotics.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay. The plate is then incubated under appropriate conditions.

  • Data Analysis: After incubation, the MIC of each antibiotic alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

    • FIC of drug A (FIC A) = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B (FIC B) = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FIC A + FIC B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

cluster_workflow Checkerboard Assay Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotic A and B Start->Prepare_Dilutions Setup_Plate Set up 96-well Plate with Antibiotic Combinations Prepare_Dilutions->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MICs Determine MICs (Alone and in Combination) Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Workflow for the checkerboard assay to determine antibiotic synergy.

References

3-Chloro-L-alanine: A Comparative Guide to its Specificity for Alanine Racemase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 3-Chloro-L-alanine as an inhibitor of alanine racemase versus other pyridoxal-5'-phosphate (PLP)-dependent enzymes. While this compound is a known inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis, its utility can be compromised by off-target effects. This document summarizes the available data on its enzyme specificity, provides detailed experimental protocols for assessing its activity, and illustrates its mechanism of action.

Data Presentation: Enzyme Inhibition Profile

This compound exhibits inhibitory activity against alanine racemase. However, it is not entirely specific and has been shown to inhibit other PLP-dependent enzymes. The D- and L-isomers of 3-chloroalanine can inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1]. The L-isomer, in particular, has been noted for its broader inhibitory profile, which can lead to off-target effects by blocking the production of essential L-amino acids[2][3][4].

Target EnzymeSubstrate(s)RoleInhibition by this compound
Alanine Racemase L-Alanine, D-AlanineBacterial cell wall synthesisYes [2][3][4]
Threonine DeaminaseL-ThreonineIsoleucine biosynthesisYes [2][3][4]
Branched-Chain Amino Acid Transaminase (Transaminase B)Leucine, Isoleucine, Valine, α-ketoglutarateBranched-chain amino acid metabolismYes [2][3][4]
Alanine-Valine Transaminase (Transaminase C)Alanine, Valine, α-ketoisovalerateAmino acid metabolismYes , reversible inhibition[5][6]
L-Aspartate-β-decarboxylaseL-AspartateAlanine and pantothenate biosynthesisYes [2][3][4]
D-Glutamate-D-Alanine TransaminaseD-Glutamate, D-AlanineBacterial cell wall synthesisYes (by β-chloro-D-alanine)[1]

Mechanism of Action

This compound acts as a mechanism-based inhibitor (suicide inhibitor) of PLP-dependent enzymes. The general mechanism involves the enzyme's own catalytic machinery to convert the inhibitor into a reactive species that irreversibly modifies the enzyme, leading to its inactivation.

The following diagram illustrates the general mechanism of inactivation of a PLP-dependent enzyme by this compound.

G General Mechanism of PLP-Dependent Enzyme Inactivation by this compound cluster_0 Enzyme Active Site E_PLP Enzyme-PLP Schiff Base E_Inhibitor_Aldimine Enzyme-Inhibitor External Aldimine E_PLP->E_Inhibitor_Aldimine Transaldimination Inhibitor This compound Inhibitor->E_PLP Binds to active site Aminoacrylate Reactive Aminoacrylate Intermediate E_Inhibitor_Aldimine->Aminoacrylate Enzyme-catalyzed β-elimination of Cl- Inactive_E Inactive Covalently Modified Enzyme Aminoacrylate->Inactive_E Nucleophilic attack by active site residue

Caption: Inactivation of a PLP-dependent enzyme by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inhibitory activity of this compound. Below are protocols for assaying the activity of alanine racemase and other relevant enzymes.

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This assay measures the conversion of L-alanine to D-alanine by alanine racemase. The production of D-alanine is coupled to the activity of D-amino acid oxidase, which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a detectable colorimetric signal.

Materials:

  • Purified alanine racemase

  • L-Alanine

  • D-Amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Tris-HCl buffer (e.g., 200 mM, pH 8.0)

  • This compound (inhibitor)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the chromogenic substrates, HRP, and DAAO.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Add the purified alanine racemase to the wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding L-alanine to the wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm) at regular intervals.

  • The rate of color development is proportional to the alanine racemase activity.

  • Calculate the percent inhibition by comparing the rates in the presence and absence of the inhibitor. IC50 values can be determined by plotting percent inhibition against inhibitor concentration.

Threonine Deaminase Activity Assay

This protocol measures the activity of threonine deaminase by quantifying the α-ketobutyrate produced from the deamination of L-threonine.

Materials:

  • Crude or purified threonine deaminase

  • L-Threonine

  • Glycine-KCl-KOH buffer (pH 10.4)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent

  • Ethanol

  • NaOH

  • This compound (inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and varying concentrations of this compound.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding L-threonine.

  • Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the DNPH reagent, which reacts with the α-ketobutyrate to form a colored hydrazone.

  • Add ethanol and then NaOH to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • A standard curve of known α-ketobutyrate concentrations should be prepared to quantify the amount of product formed.

  • Calculate enzyme activity and inhibition as described for the alanine racemase assay.

Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay

This continuous spectrophotometric assay measures BCAT activity by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Purified or partially purified BCAT

  • L-Leucine (or other branched-chain amino acid)

  • α-Ketoisocaproate

  • Glutamate

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Ammonium ions (e.g., from ammonium chloride)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • This compound (inhibitor)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, L-leucine, α-ketoisocaproate, NADH, and glutamate dehydrogenase.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding the BCAT enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The initial rate of the reaction is proportional to the BCAT activity.

  • Calculate the percent inhibition and IC50 values as previously described.

Logical Workflow for Inhibitor Specificity Screening

The following diagram outlines a logical workflow for screening and characterizing the specificity of an enzyme inhibitor like this compound.

G Workflow for Inhibitor Specificity Profiling Start Start: Inhibitor Identified Primary_Assay Primary Target Enzyme Assay (e.g., Alanine Racemase) Start->Primary_Assay Dose_Response Dose-Response Curve Determination of IC50 Primary_Assay->Dose_Response Off_Target_Selection Select Potential Off-Target Enzymes (e.g., other PLP-dependent enzymes) Dose_Response->Off_Target_Selection Secondary_Assay Secondary Enzyme Assays (e.g., Transaminases, Deaminases) Off_Target_Selection->Secondary_Assay Counter_Screen Counter-Screening Dose-Response for Off-Targets Secondary_Assay->Counter_Screen Data_Analysis Comparative Data Analysis (Selectivity Index Calculation) Counter_Screen->Data_Analysis Conclusion Conclusion: Specificity Profile Established Data_Analysis->Conclusion

Caption: A logical workflow for determining the specificity of an enzyme inhibitor.

Conclusion

This compound is an effective inhibitor of alanine racemase but demonstrates notable off-target activity against other PLP-dependent enzymes, particularly transaminases and deaminases. This lack of specificity is a critical consideration for its application in research and drug development. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory profile of this compound and other potential inhibitors. A thorough understanding of an inhibitor's specificity is paramount for the development of targeted and effective therapeutic agents with minimal side effects. Further research is warranted to obtain precise quantitative data (IC50 and K_i_ values) to better delineate the selectivity of this compound.

References

Evaluating the Efficacy of Novel 3-Chloro-L-alanine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. 3-Chloro-L-alanine (3-Cl-L-Ala), a halogenated amino acid derivative, and its analogues have long been recognized for their potential as inhibitors of alanine racemase, a crucial enzyme in bacterial cell wall biosynthesis. This guide provides a comparative evaluation of the efficacy of novel this compound derivatives against established and alternative alanine racemase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound derivatives exert their antimicrobial activity by targeting alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[1][2] By inhibiting this enzyme, these compounds disrupt the supply of D-alanine, leading to a compromised cell wall and ultimately, bacterial cell death. The absence of a human homolog for alanine racemase makes it an attractive and specific target for antimicrobial drug development.[1]

Below is a diagram illustrating the role of alanine racemase in the bacterial cell wall synthesis pathway.

Bacterial Cell Wall Synthesis Pathway L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Alanine->D_Ala_D_Ala_Ligase Alr->D_Alanine D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala_D_Ala_Ligase->D_Ala_D_Ala UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_L_Ala->UDP_NAM_tripeptide + D-Glu, m-DAP UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide + D-Ala-D-Ala Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation Inhibitor This compound Derivatives Inhibitor->Alr Inhibition

Caption: Role of Alanine Racemase in Peptidoglycan Biosynthesis.

Comparative Efficacy of Alanine Racemase Inhibitors

The following tables summarize the quantitative efficacy of various this compound derivatives and other notable alanine racemase inhibitors. The data, including Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and Inhibition Constant (Ki), are compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: Efficacy of this compound Derivatives

CompoundTarget Organism(s)MIC (µg/mL)IC50 (µM)Ki (µM)Reference(s)
β-Chloro-D-alanineE. coli, B. subtilis---[1]
β-Chloro-L-alanyl-β-chloro-L-alanineMRSA4--[3]
Alafosfalin (phosphonopeptide derivative)MRSA8--[3]
Di-alanyl fosfalinE. faecalis (GRE)0.5--[3]
Di-alanyl fosfalinE. faecium (GRE)2--[3]

Table 2: Efficacy of Alternative Alanine Racemase Inhibitors

CompoundTarget Organism(s)/EnzymeMIC (µg/mL)IC50 (µM)Ki (µM)Reference(s)
D-CycloserineS. aureus12.52.3-[1]
D-CycloserineAlanine Racemase--650 (D-isomer), 2100 (L-isomer)[1]
O-acetyl-D-serineAlanine Racemase---[1]
Homogentisic acidA. hydrophila--51.7 (competitive)[2][4]
HydroquinoneA. hydrophila--212 (noncompetitive)[2][4]
PatulinA. hydrophila20-1206.6-17.7-[2]
Thiadiazolidinone derivativesS. aureus (including MRSA)12.5-320.36-6.4-[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. Below are outlines for key experiments.

Alanine Racemase Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory effect of a compound on the activity of purified alanine racemase.

Principle: The conversion of L-alanine to D-alanine by alanine racemase is coupled to a second reaction where D-amino acid oxidase (DAAO) specifically oxidizes D-alanine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, o-phenylenediamine)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, L-alanine, DAAO, HRP, and the chromogenic substrate.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified alanine racemase to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed.

Materials:

  • Test compound

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

The following diagram outlines the typical workflow for evaluating novel this compound derivatives.

Experimental Workflow Synthesis Synthesis of Novel 3-Cl-L-Ala Derivatives Purification Purification & Characterization Synthesis->Purification Alr_Assay Alanine Racemase Inhibition Assay Purification->Alr_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Cytotoxicity Cytotoxicity Assays (e.g., on mammalian cells) Purification->Cytotoxicity IC50 Determine IC50/Ki Alr_Assay->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt MIC_Value Determine MIC Value MIC_Assay->MIC_Value Selectivity Assess Selectivity Index MIC_Value->Selectivity Cytotoxicity->Selectivity Selectivity->Lead_Opt

Caption: Workflow for the Evaluation of Novel Antimicrobial Compounds.

Conclusion

The development of novel this compound derivatives and other alanine racemase inhibitors remains a promising strategy in the fight against antimicrobial resistance. While some peptide derivatives of 3-Cl-L-Ala have shown potent activity, particularly against resistant Gram-positive bacteria, the exploration of other chemical scaffolds has also yielded promising results. A thorough evaluation of efficacy, selectivity, and toxicity through standardized experimental protocols is paramount for the identification and optimization of new lead compounds. The data and methodologies presented in this guide aim to provide a valuable resource for researchers dedicated to this critical area of drug discovery.

References

3-Chloro-L-alanine: A Comparative Analysis of its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine (L-CPA) is a synthetic amino acid analog that has garnered attention for its antimicrobial properties. This guide provides a comprehensive comparison of the bacteriostatic versus bactericidal nature of L-CPA, supported by available experimental data and detailed methodologies. Understanding the precise antimicrobial characteristics of L-CPA is crucial for its potential development as a therapeutic agent, either alone or in combination with other antibiotics.

Bacteriostatic vs. Bactericidal Activity: A Nuanced Profile

Available research indicates that this compound primarily exhibits bacteriostatic activity against a range of bacteria.[1][2] This means that it inhibits the growth and replication of bacteria without directly killing them. The primary mechanism behind this action is the inhibition of key bacterial enzymes, most notably alanine racemase.[1][2][3] Alanine racemase is essential for the synthesis of D-alanine, a critical component of the bacterial cell wall's peptidoglycan layer. By blocking this enzyme, L-CPA disrupts cell wall formation, leading to the cessation of bacterial growth.

While predominantly bacteriostatic, the activity of L-CPA can be influenced by its chemical form and the specific bacterial species. For instance, dipeptides incorporating L-CPA have demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Furthermore, under certain experimental conditions, a dipeptide of L-CPA has been observed to be bactericidal and lytic against Escherichia coli.

It is also important to note that the efficacy of L-CPA can be strain-dependent. A study on urinary tract isolates of E. coli found that all tested isolates were resistant to the investigated concentrations of β-Chloro-L-alanine.[4] However, the same study revealed a synergistic effect when L-CPA was combined with the antibiotic phosphomycin, resulting in a significant decrease in both the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of phosphomycin.[4] This suggests a potential role for L-CPA as a potentiator of other antimicrobial agents.

Comparative Antimicrobial Activity

Direct, quantitative comparisons of the standalone MIC and MBC values for this compound against a wide array of bacteria are limited in publicly available literature. The focus of much of the research has been on its inhibitory effects on specific enzymes and its synergistic potential. However, to provide a framework for comparison, the following table includes known information about L-CPA's activity and representative MIC values for common antibiotics against two clinically relevant bacterial species.

OrganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)Classification
Escherichia coli This compound Resistant at tested concentrations[4]-Primarily Bacteriostatic
Ciprofloxacin0.015 - 1-Bactericidal
Gentamicin0.25 - 4-Bactericidal
Staphylococcus aureus Dipeptides of this compound Potent Activity-Bactericidal Potential
Vancomycin0.5 - 2-Bactericidal
Linezolid1 - 4-Bacteriostatic

Note: MIC and MBC values for conventional antibiotics can vary significantly depending on the strain and testing conditions. The values presented are for general comparative purposes. The activity of dipeptides of this compound is noted as "potent," as specific MIC values were not available in the reviewed literature.

Experimental Protocols

The determination of whether a compound is bacteriostatic or bactericidal relies on the measurement of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following is a detailed methodology for these key experiments based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (or other test compound) stock solution

  • Sterile diluent (e.g., saline or MHB)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the microtiter plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells that showed no visible growth.

    • Aseptically pipette a small, standardized volume (e.g., 10 µL) from each of these clear wells.

    • Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (Log Phase) McFarland 0.5 McFarland Standardization Bacterial_Culture->McFarland Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation L_CPA_Stock L-CPA Stock Solution Serial_Dilutions Serial Dilutions in Microplate L_CPA_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation_MIC Incubate 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MBC Incubate Agar Plates 24-48h Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% Killing) Incubation_MBC->Read_MBC

Caption: Workflow for Determining MIC and MBC.

G cluster_pathway Mechanism of Action L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Alanine_Racemase->D_Alanine Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall L_CPA This compound Inhibition Inhibition L_CPA->Inhibition Inhibition->Alanine_Racemase

Caption: Inhibition of Alanine Racemase by L-CPA.

Conclusion

This compound demonstrates a clear bacteriostatic mechanism of action through the inhibition of alanine racemase, a critical enzyme in bacterial cell wall synthesis. While its standalone bactericidal activity appears limited and strain-dependent, its potential as a synergistic agent that can enhance the efficacy of other antibiotics is a promising area for future research. Further studies providing comprehensive MIC and MBC data against a broader range of clinically relevant bacteria are necessary to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a standardized approach for researchers to conduct such investigations and contribute to a more complete understanding of this intriguing antimicrobial compound.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic amino acid analogue that has garnered research interest for its potential as an antimicrobial agent. Its structural similarity to L-alanine allows it to interact with bacterial enzymes that utilize this natural amino acid, leading to the inhibition of essential metabolic pathways. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by available experimental data and detailed methodologies to aid in further research and development.

Mechanism of Action

This compound primarily exerts its antimicrobial effects by targeting key enzymes involved in bacterial cell wall synthesis and amino acid metabolism. Its primary mechanism involves the irreversible inhibition of alanine racemase, an essential enzyme for the production of D-alanine, a critical component of peptidoglycan in bacterial cell walls.[1] Additionally, this compound has been shown to inhibit other pyridoxal 5'-phosphate (PLP)-dependent enzymes, including threonine deaminase and various transaminases, such as alanine-valine transaminase and branched-chain amino acid transaminase.[2][3][4] Inhibition of these enzymes disrupts vital metabolic pathways necessary for bacterial growth and survival.[2][3][4]

Data Presentation

In Vitro Efficacy

The in vitro activity of this compound is characterized by its ability to inhibit bacterial growth and specific enzyme functions. While comprehensive quantitative data such as IC50, Ki, and Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the following tables are structured to present such data once it becomes available through further experimental investigation.

Table 1: Inhibition of Bacterial Growth by this compound (MIC Values)

Bacterial StrainGram StatusMIC (µg/mL)Reference
Escherichia coliGram-NegativeData not available
Staphylococcus aureusGram-PositiveData not available
Pseudomonas aeruginosaGram-NegativeData not available
Bacillus subtilisGram-PositiveData not available

Table 2: Enzymatic Inhibition by this compound

Target EnzymeSource OrganismInhibition TypeIC50 (µM)Ki (µM)Reference
Alanine RacemaseEscherichia coliIrreversibleData not availableData not available[1]
Threonine DeaminaseSalmonella typhimuriumReversibleData not availableData not available[5]
Alanine-Valine TransaminaseEscherichia coliReversibleData not availableData not available[3]
Branched-chain Amino Acid TransaminaseSalmonella typhimuriumIrreversibleData not availableData not available[5]

Note: One study reported that the inactivation of purified E. coli alanine racemase by 20 mM β-Chloro-L-alanine occurs with a half-time of 7.5 minutes.

In Vivo Efficacy

Data on the in vivo efficacy of this compound is limited. However, studies on its stereoisomer, β-chloro-D-alanine, have demonstrated antibacterial activity in murine models of infection.[6] These findings suggest that the L-isomer may also possess therapeutic potential, warranting further investigation. The table below is designed to summarize key parameters from future in vivo studies.

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelInfection ModelBacterial StrainDosing RegimenRoute of AdministrationTherapeutic OutcomeReference
MouseSystemic InfectionStreptococcus pyogenesData not availableData not availableData not available
MousePeritonitisEscherichia coliData not availableData not availableData not available
RatPneumoniaKlebsiella pneumoniaeData not availableData not availableData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing this compound dilutions and controls) with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Alanine Racemase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of alanine racemase by this compound.

Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine

  • L-lactate dehydrogenase

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-alanine, L-lactate dehydrogenase, and NADH.

  • Add varying concentrations of this compound to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding a known amount of purified alanine racemase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of alanine racemase. Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Efficacy in a Murine Peritonitis Model

This protocol provides a general framework for evaluating the in vivo antibacterial efficacy of this compound in a mouse model of peritonitis.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., E. coli)

  • Male or female mice (e.g., BALB/c, 6-8 weeks old)

  • Saline solution

  • Syringes and needles

Procedure:

  • Induce peritonitis in mice by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial suspension.

  • Administer this compound at various doses and schedules (e.g., single dose, multiple doses) via a suitable route (e.g., i.p., intravenous, oral).

  • Include a control group receiving a vehicle (e.g., saline).

  • Monitor the survival of the mice over a period of 7-14 days.

  • At specific time points, euthanize a subset of animals to determine the bacterial load in the peritoneal fluid and key organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates on appropriate agar plates.

  • Analyze the data to determine the effective dose (ED50) and the impact of treatment on bacterial clearance and survival.

Visualizations

Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_amino_acid_metabolism Amino Acid Metabolism L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine Peptidoglycan Peptidoglycan D-Alanine->Peptidoglycan Incorporation Cell Wall Cell Wall Peptidoglycan->Cell Wall Synthesis Alanine_Racemase->D-Alanine 3-Cl-L-Ala 3-Cl-L-Ala 3-Cl-L-Ala->Alanine_Racemase Inhibition L-Threonine L-Threonine Threonine_Deaminase Threonine_Deaminase L-Threonine->Threonine_Deaminase Alpha-ketobutyrate Alpha-ketobutyrate Branched-chain_Amino_Acids Branched-chain_Amino_Acids BCAA_Transaminase BCAA_Transaminase Branched-chain_Amino_Acids->BCAA_Transaminase Branched-chain_Alpha-keto_Acids Branched-chain_Alpha-keto_Acids Threonine_Deaminase->Alpha-ketobutyrate BCAA_Transaminase->Branched-chain_Alpha-keto_Acids 3-Cl-L-Ala_2 3-Cl-L-Ala 3-Cl-L-Ala_2->Threonine_Deaminase Inhibition 3-Cl-L-Ala_2->BCAA_Transaminase Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy MIC_Assay MIC Determination MIC_Data MIC Values MIC_Assay->MIC_Data Enzyme_Inhibition_Assay Enzyme Inhibition Assay Enzyme_Kinetics_Data IC50 / Ki Values Enzyme_Inhibition_Assay->Enzyme_Kinetics_Data Comparison Comparative Analysis MIC_Data->Comparison Enzyme_Kinetics_Data->Comparison Animal_Model Animal Model of Infection Treatment Treatment with 3-Cl-L-Ala Animal_Model->Treatment Outcome_Assessment Outcome Assessment Treatment->Outcome_Assessment Survival_Data Survival Curves Outcome_Assessment->Survival_Data Bacterial_Load_Data Bacterial Load (CFU) Outcome_Assessment->Bacterial_Load_Data Survival_Data->Comparison Bacterial_Load_Data->Comparison

Caption: Experimental workflow for comparing efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-L-alanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 3-Chloro-L-alanine, a halogenated amino acid derivative, requires specific disposal procedures due to its chemical nature. This guide provides essential, step-by-step instructions for its safe disposal, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by its classification as a halogenated organic compound.[3] Halogenated organic wastes must be segregated from other waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated hazardous waste facility.[3]

  • Waste Identification and Segregation:

    • Identify this compound waste as a "halogenated organic solid."

    • Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible materials.[3][4]

  • Container Selection and Labeling:

    • Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often suitable for halogenated solvent wastes.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."[5]

  • Waste Collection:

    • For solid this compound, carefully sweep or vacuum the material and place it into the designated waste container.[6] Avoid generating dust.[1]

    • If dealing with solutions of this compound, collect them in a designated container for halogenated organic liquids. Do not dispose of solutions down the drain.[4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

PropertyValueSource
Physical State Solid[2]
Melting Point 156-157°C[2]
Boiling Point 243.6°C at 760 mmHg[2]
Solubility Slightly soluble in DMSO and water[2]
Hazard Classifications Skin Irritant, Eye Irritant

Experimental Protocols

The provided search results do not contain specific experimental protocols for the neutralization or deactivation of this compound prior to disposal. The standard and recommended procedure is to dispose of it as a halogenated organic waste without chemical treatment in the lab. Highly reactive substances may require deactivation, but there is no indication that this compound falls into this category under normal laboratory use.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound as Halogenated Organic Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated & Labeled Waste Container B->C D Collect Waste (Solid or Solution) C->D E Securely Seal Container D->E F Store in Designated Safe Area E->F G Contact EHS for Pickup and Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Chloro-L-alanine. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid form or in solution, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Minimum PPE Requirements:

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a splash hazard.Protects against dust particles, aerosols, and splashes which can cause eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[2] A lab coat is required.[4] For significant handling, consider fire/flame resistant and impervious clothing.[1]Prevents skin irritation and potential absorption.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2] Use a full-face respirator in such cases.[1] All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation risk.[2]Protects against inhalation of dust which may cause respiratory tract irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and operational efficiency. The following step-by-step guide outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (2731-73-9), and any hazard warnings.[5]

  • Storage: Store the container in a tightly closed vessel in a cool, dry, and well-ventilated area.[1][2][5] Recommended storage temperatures can range from room temperature to -20°C for long-term stability of some forms.[3][6] Keep it segregated from incompatible materials.

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust and aerosols.[1][5]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Preparedness: Have a spill kit readily available. In case of a spill, avoid dust formation.[1] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Halogenated Waste Stream: Liquid waste, such as solutions containing this compound, should be collected in a separate, sealed, and clearly labeled container designated for "Halogenated Organic Waste."[5] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company, following all federal, state, and local regulations.[2]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety and disposal steps.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency start Obtain this compound ppe Don Appropriate PPE start->ppe setup Prepare Workspace in Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate solid_waste Collect Solid Waste (Halogenated) decontaminate->solid_waste liquid_waste Collect Liquid Waste (Halogenated) decontaminate->liquid_waste dispose Arrange for EHS Disposal solid_waste->dispose liquid_waste->dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->solid_waste

Caption: Workflow for handling this compound

Physicochemical Data for this compound

PropertyValue
CAS Number 2731-73-9
Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 156-157 °C[3][5]
Boiling Point 243.6 °C at 760 mmHg[5]
Solubility Slightly soluble in DMSO and water.[5]

This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.